1-Amino-3,3-dimethylbutan-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVFPYCWYCXEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622948 | |
| Record name | 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33119-72-1 | |
| Record name | 1-Amino-3,3-dimethyl-2-butanone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33119-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 195964 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33119-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3,3-dimethylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physicochemical properties, safety information, and available spectral data. While detailed experimental protocols for its synthesis and biological activity are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.
Chemical and Physical Properties
This compound is the hydrochloride salt of the organic compound 1-amino-3,3-dimethylbutan-2-one. The addition of hydrochloric acid protonates the amino group, increasing its polarity and aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |
| C₆H₁₃NO·HCl | BOC Sciences[] | |
| Molecular Weight | 151.63 g/mol | PubChem[1] |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | PubChem[1] |
| CAS Number | 33119-72-1 | Sigma-Aldrich[3] |
| Appearance | White to Yellow Solid | Sigma-Aldrich[3] |
| Boiling Point | 155.5°C at 760 mmHg | BOC Sciences[] |
| Density | 0.896 g/cm³ | BOC Sciences[] |
| Purity | ≥95% - 98% (typical commercial grades) | Advanced ChemBlocks[4], Sigma-Aldrich[3] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, a ¹³C NMR spectrum for the free base, 1-amino-3,3-dimethylbutan-2-one, is available.
¹³C NMR Spectrum (of the free base, 1-Amino-3,3-dimethylbutan-2-one):
A ¹³C NMR spectrum is available on PubChem for the parent compound, 1-amino-3,3-dimethylbutan-2-one.[5] Researchers should consult this resource for the spectral data.
Synthesis
A potential synthetic approach could be conceptualized based on the synthesis of analogous compounds, such as 1-Amino-4-hydroxybutan-2-one hydrochloride.[6] This would typically involve the following logical steps:
Caption: A logical workflow for the synthesis of an aminoketone hydrochloride.
Hypothetical Experimental Protocol (Based on General Principles):
A suitable starting material, such as 1-bromo-3,3-dimethylbutan-2-one, could undergo a reaction with an amine source, like ammonia or a protected amine equivalent (e.g., using a Gabriel synthesis). If a protecting group is used, a subsequent deprotection step would be necessary. The resulting free base, 1-amino-3,3-dimethylbutan-2-one, would then be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product would be isolated by filtration and dried.
Disclaimer: This is a generalized and hypothetical protocol. A specific and optimized experimental procedure would need to be developed and validated in a laboratory setting.
Biological Activity and Toxicology
The biological activity of this compound is not well-characterized in the scientific literature. Commercial suppliers provide basic safety and hazard information.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich[3], PubChem[1]
Due to the lack of specific toxicological studies, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound for which basic physicochemical data is available, primarily from commercial suppliers. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental properties, a specific synthesis protocol, and its biological and toxicological profile. This guide serves as a starting point for researchers, highlighting the known information and emphasizing the areas where further experimental investigation is required to fully characterize this compound for its potential applications in drug development and other scientific research. Professionals interested in utilizing this compound are encouraged to perform their own analyses to confirm its properties and suitability for their specific applications.
References
- 1. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 33119-72-1 [sigmaaldrich.com]
- 4. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 5. 1-Amino-3,3-dimethylbutan-2-one | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride (CAS: 33119-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-dimethylbutan-2-one hydrochloride, with the CAS number 33119-72-1, is a key organic building block increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a sterically hindered ketone and a primary amine, make it a valuable component in the synthesis of complex molecules, most notably as a linker element in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to yellow solid that should be stored in an inert atmosphere at room temperature.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 33119-72-1 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2][] |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [2] |
| Synonyms | Aminopinacolone hydrochloride, 1-Amino-3,3-dimethyl-2-butanone hydrochloride | [2] |
| Boiling Point | 155.5°C at 760 mmHg | [] |
| Density | 0.896 g/cm³ | [] |
| Physical Form | White to Yellow Solid | |
| Storage | Inert atmosphere, room temperature | [4] |
Synthesis and Purification
The synthesis of α-amino ketones, such as 1-amino-3,3-dimethylbutan-2-one, can be approached through various synthetic strategies. A common method involves the α-amination of the corresponding ketone, in this case, 3,3-dimethyl-2-butanone (pinacolone).
Conceptual Synthetic Workflow:
Caption: General synthetic route to this compound.
Experimental Protocol: α-Bromination followed by Amination (General Procedure)
-
Step 1: α-Bromination of 3,3-Dimethyl-2-butanone (Pinacolone)
-
To a solution of pinacolone in a suitable solvent (e.g., diethyl ether or methanol), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise, often in the presence of a radical initiator or under acidic conditions.
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the crude 1-bromo-3,3-dimethylbutan-2-one is isolated through extraction and purified by distillation or chromatography.
-
-
Step 2: Amination of 1-Bromo-3,3-dimethylbutan-2-one
-
The purified α-bromo ketone is dissolved in a suitable solvent, and a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) is added.
-
The reaction is stirred, often at elevated temperatures, until the substitution is complete.
-
The resulting 1-amino-3,3-dimethylbutan-2-one (free base) is then isolated by extraction and purified.
-
-
Step 3: Hydrochloride Salt Formation
-
The purified free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or methanol).
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A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic ketone, dictates its chemical reactivity. The primary amine can readily participate in amide bond formation, reductive amination, and other nucleophilic addition and substitution reactions. The ketone functionality can undergo reactions typical of carbonyl compounds.
Application in PROTACs:
A significant application of this compound is as a building block for the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one hydrochloride is a chemical compound with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a proposed synthesis pathway. Due to the limited availability of public data, this document also highlights areas where further research is required, particularly concerning experimental protocols, spectral characterization, and biological activity.
Core Structure and Properties
This compound is the hydrochloride salt of the parent compound, 1-Amino-3,3-dimethylbutan-2-one. The structure features a tert-butyl group attached to a ketone, with an adjacent primary amine. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
Chemical Structure
The chemical structure of this compound is as follows:
Molecular Formula: C₆H₁₄ClNO[]
IUPAC Name: 1-amino-3,3-dimethylbutan-2-one;hydrochloride[2]
SMILES: CC(C)(C)C(=O)CN.Cl[2]
InChI Key: HDVFPYCWYCXEKW-UHFFFAOYSA-N[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 151.63 g/mol | [] |
| CAS Number | 33119-72-1 | [] |
| Appearance | White to off-white solid (typical) | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
Synthesis and Experimental Protocols
A specific, detailed, and publicly validated experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on general principles of α-amino ketone synthesis, a plausible synthetic route can be proposed. This proposed workflow is illustrative and would require optimization and validation in a laboratory setting.
The proposed synthesis involves a multi-step process starting from a suitable precursor, such as 3,3-dimethyl-1-butene. The key steps would likely include epoxidation, epoxide opening to an amino alcohol, oxidation to the amino ketone, and subsequent hydrochlorination.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Hypothetical Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-oxirane (Epoxidation)
-
To a solution of 3,3-dimethyl-1-butene in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
Step 2: Synthesis of 1-Amino-3,3-dimethylbutan-2-ol (Epoxide Opening)
-
Dissolve the crude 2-tert-butyl-oxirane in ethanol.
-
Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure to obtain the crude amino alcohol.
Step 3: Synthesis of 1-Amino-3,3-dimethylbutan-2-one (Oxidation)
-
To a solution of the crude 1-amino-3,3-dimethylbutan-2-ol in DCM, add pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of silica gel and wash with DCM.
-
Concentrate the filtrate to yield the crude amino ketone.
Step 4: Synthesis of this compound (Hydrochlorination)
-
Dissolve the crude 1-Amino-3,3-dimethylbutan-2-one in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Note: The above protocol is a general guideline and has not been experimentally validated for this specific compound. Yields and reaction conditions would require optimization.
Spectral Data and Characterization
As of the date of this publication, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers may possess this data, but it is not openly accessible. For research purposes, it is imperative to perform a full spectral characterization of the synthesized compound to confirm its identity and purity.
Biological Activity and Drug Development Potential
There is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. No involvement in specific signaling pathways has been reported in the scientific literature. Its structural motifs, particularly the α-amino ketone moiety, are present in some biologically active molecules, suggesting that this compound could be a building block for the synthesis of novel therapeutic agents. Further research is needed to explore its pharmacological profile.
Conclusion and Future Directions
This compound is a simple organic compound with a well-defined structure. However, there is a significant lack of publicly available experimental data, including a validated synthesis protocol, comprehensive spectral characterization, and any assessment of its biological activity. The proposed synthesis workflow provides a starting point for researchers interested in preparing this compound. Future work should focus on the experimental validation of its synthesis, full characterization of its properties, and screening for potential biological activities to unlock its potential in drug discovery and development.
Disclaimer
This document is intended for informational purposes for a scientific audience. The hypothetical experimental protocols described have not been validated and should be approached with caution in a laboratory setting. All chemical syntheses should be performed by trained professionals with appropriate safety precautions.
References
In-Depth Technical Guide: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and relevant safety information.
Core Physicochemical Data
This compound, also known as aminopinacolone hydrochloride, is the hydrochloride salt of an amino ketone. Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [1] |
| CAS Number | 33119-72-1 | [1][2] |
| Appearance | White to Yellow Solid | |
| Boiling Point | 155.5°C at 760mmHg | [] |
| Density | 0.896g/cm³ | [] |
| SMILES | CC(C)(C)C(=O)CN.Cl | [1] |
Molecular Structure
The structure of this compound features a tert-butyl group attached to a ketone, with an adjacent primary amine group, forming a hydrochloride salt.
Caption: Molecular structure of this compound.
Experimental Protocols
Proposed Synthesis Pathway:
The synthesis can be logically approached via the α-halogenation of pinacolone (3,3-dimethyl-2-butanone), followed by nucleophilic substitution with an amine source.
Caption: Proposed synthetic workflow for this compound.
Step 1: α-Halogenation of Pinacolone
This reaction introduces a halogen atom at the α-position to the carbonyl group, creating a reactive intermediate.
-
Materials: Pinacolone, a halogenating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS), or Sulfuryl chloride (SO₂Cl₂)), and an acidic catalyst (e.g., acetic acid or a Lewis acid).
-
General Procedure:
-
Dissolve pinacolone in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Under acidic conditions, the ketone will form a small amount of its enol tautomer.
-
Slowly add the halogenating agent to the solution. The enol acts as a nucleophile and attacks the electrophilic halogen.
-
The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up to isolate the α-haloketone intermediate. This may involve quenching excess halogen, extraction, and purification by distillation or chromatography.
-
Step 2: Amination of 1-Halo-3,3-dimethylbutan-2-one
The halogen at the α-position is a good leaving group, susceptible to nucleophilic attack by an amine.
-
Materials: 1-Halo-3,3-dimethylbutan-2-one intermediate, an ammonia source (e.g., aqueous ammonia, alcoholic ammonia, or a protected amine equivalent like hexamethylenetetramine followed by hydrolysis), and a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent).
-
General Procedure:
-
Dissolve the α-haloketone in a suitable solvent.
-
Add an excess of the ammonia source to the solution. Using a large excess of ammonia helps to minimize the formation of di- and tri-substituted byproducts.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC or other analytical methods.
-
Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified to isolate the free base, 1-amino-3,3-dimethylbutan-2-one.
-
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its more stable hydrochloride salt.
-
Materials: 1-Amino-3,3-dimethylbutan-2-one, hydrochloric acid (e.g., as a solution in a non-polar solvent like diethyl ether or isopropanol, or as gaseous HCl), and a non-polar solvent.
-
General Procedure:
-
Dissolve the purified 1-amino-3,3-dimethylbutan-2-one in a suitable non-polar solvent.
-
Slowly add a solution of hydrochloric acid to the stirred solution.
-
The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under vacuum.
-
Biological Activity and Applications
Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, signaling pathways, or direct applications of this compound in drug development. As a small molecule containing both a ketone and an amino group, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate its specific biological functions and potential as a lead compound or intermediate in medicinal chemistry.
Safety Information
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
aminopinacolone hydrochloride physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopinacolone hydrochloride, also known as 3-amino-3-methyl-2-butanone hydrochloride, is a chemical compound with potential applications in various research and development sectors. This technical guide provides a comprehensive overview of its known physical properties, synthesis, and proposed experimental protocols for its further characterization. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Core Physical Properties
At present, detailed experimental data for several key physical properties of aminopinacolone hydrochloride are not extensively reported in publicly available literature. The following table summarizes the currently known and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [CymitQuimica] |
| Molecular Weight | 137.61 g/mol | [CymitQuimica] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Expected to be soluble in water.[1] | General knowledge on hydrochloride salts |
| Purity | Typically available at ≥95% | [CymitQuimica] |
Synthesis
A documented method for the synthesis of aminopinacolone hydrochloride involves the treatment of 3-amino-l-hydroxy-3-methylbutan-2-one with hydrochloric acid. A key step in its isolation and purification is precipitation from a solution of ethanol and ether.[2]
Logical Workflow for Synthesis and Purification:
Caption: Synthesis and Purification Workflow for Aminopinacolone Hydrochloride.
Experimental Protocols
Due to the lack of specific published experimental data for aminopinacolone hydrochloride, this section provides detailed, generalized protocols for determining its key physical properties. These protocols are based on standard laboratory practices for small organic molecules, particularly amine hydrochlorides.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the aminopinacolone hydrochloride sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary if the melting point is unknown).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
-
-
Purity Assessment: A narrow melting range (≤ 2 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility in aqueous and organic solvents is a critical parameter. As a hydrochloride salt, aminopinacolone is expected to be water-soluble.[1]
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or shaker
-
Visual inspection or UV-Vis spectrophotometer
Procedure for Qualitative Solubility:
-
Add approximately 1-2 mg of aminopinacolone hydrochloride to a vial containing 1 mL of the test solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid against a dark background.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.
Procedure for Quantitative Solubility (Equilibrium Solubility Method):
-
Add an excess amount of aminopinacolone hydrochloride to a known volume of the solvent in a sealed vial.
-
Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the solubility in units of mg/mL or mol/L.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Methyl protons (C1): A singlet.
-
Methyl protons (C4): A singlet.
-
Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Features:
-
Carbonyl carbon (C2): A signal in the downfield region typical for ketones.
-
Quaternary carbon (C3): A signal.
-
Methyl carbons (C1 and C4): Signals in the aliphatic region.
Experimental Workflow for NMR Analysis:
Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Absorption Bands:
-
N-H stretch (amine salt): A broad band in the region of 3000-2500 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp peak around 1715-1680 cm⁻¹.
-
N-H bend (amine salt): A band around 1600-1500 cm⁻¹.
Conclusion
This technical guide consolidates the currently available information on the physical properties of aminopinacolone hydrochloride. While foundational data such as molecular formula and weight are established, a significant opportunity exists for further experimental characterization. The provided protocols offer a roadmap for researchers to determine critical parameters like melting point and solubility, and to acquire essential spectral data. Such information will be invaluable for advancing the scientific understanding and potential applications of this compound.
References
A Technical Guide on the Biological Profile of 1-Amino-3,3-dimethylbutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is a chemical intermediate recognized for its role as a building block in synthetic chemistry. Despite its application in the synthesis of pharmacologically active compounds, there is a notable absence of direct biological activity data for this molecule in publicly accessible literature. This technical guide consolidates the available information on its physicochemical properties and its established use as a precursor in the development of kinase inhibitors. Furthermore, this document proposes a comprehensive framework for the systematic biological evaluation of this compound, including detailed, albeit hypothetical, experimental protocols and workflows. This guide is intended to serve as a foundational resource for researchers seeking to investigate the potential biological functions of this compound.
Introduction
This compound is a small organic molecule featuring a ketone and a primary amine functional group. Its structure makes it a versatile starting material in various chemical syntheses. While it is commercially available and has been cited in patents and chemical synthesis literature, dedicated studies on its intrinsic biological activity are currently lacking. Its primary significance in the context of drug discovery lies in its utility as a synthetic intermediate for creating more complex molecules with therapeutic potential, particularly in the realm of oncology and cellular signaling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information repositories.
| Property | Value | Source |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [1] |
| Synonyms | Aminopinacolone hydrochloride, 1-Amino-3,3-dimethyl-2-butanone hydrochloride | |
| CAS Number | 33119-72-1 | |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1][] |
| Boiling Point | 155.5°C at 760 mmHg | [] |
| Density | 0.896 g/cm³ | [] |
| SMILES | CC(C)(C)C(=O)CN.Cl | [1][] |
| InChI Key | HDVFPYCWYCXEKW-UHFFFAOYSA-N | [1][] |
Role in the Synthesis of Bioactive Molecules
The documented utility of this compound is primarily as a precursor in the synthesis of inhibitors targeting key enzymes in cellular pathways. Its chemical structure provides a scaffold that can be elaborated upon to generate diverse chemical entities. Notably, it has been employed in the synthetic routes leading to:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Patents describe the use of aminopinacolone in the synthesis of compounds designed to inhibit CDKs. These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
-
Histone Deacetylase (HDAC) Inhibitors: This compound has also been utilized in the creation of molecules targeting HDACs. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology.
While its role is that of an early-stage reactant, the nature of the final products suggests that a logical starting point for investigating the intrinsic biological activity of this compound would be in assays related to cell proliferation and enzyme inhibition, particularly focusing on kinases and HDACs.
Proposed Framework for Biological Activity Screening
Given the absence of direct biological data, a systematic in vitro screening approach is necessary to elucidate any potential bioactivity. The following sections outline generalized, yet detailed, experimental protocols that could be employed for this purpose.
General Cytotoxicity Assessment
A primary step in characterizing a new compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions in the cell culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Screening
Based on its use in synthesizing CDK inhibitors, screening against a panel of kinases is a logical next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing a specific kinase (e.g., CDK2/Cyclin E), its corresponding substrate (e.g., a peptide substrate), and a buffer solution.
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a known kinase inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), which detects the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
HDAC Inhibition Screening
Similarly, its role as a precursor for HDAC inhibitors warrants direct testing against these enzymes.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)
-
Enzyme and Substrate Preparation: Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) in an assay buffer. Also, prepare a solution of a fluorogenic HDAC substrate.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the HDAC enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction. Incubate at 37°C for a set time (e.g., 30 minutes).
-
Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, which releases a fluorescent molecule. Incubate for another 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate the proposed workflow for the biological characterization of this compound and a representative signaling pathway that could be investigated.
Conclusion
Currently, this compound is best characterized as a synthetic building block rather than a biologically active agent. There is no substantive evidence in the existing literature to suggest it possesses intrinsic pharmacological activity. However, the absence of evidence is not evidence of absence. The true biological potential of this compound remains unexplored. The experimental framework proposed in this guide offers a clear and logical path for researchers to undertake a systematic evaluation of its cytotoxicity and its potential to inhibit key enzyme families like kinases and HDACs. Such studies are essential to either confirm its status as a biologically inert intermediate or to uncover novel and unexpected biological activities, thereby potentially opening new avenues for its application in drug discovery and development.
References
An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-amino-3,3-dimethylbutan-2-one hydrochloride, a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive α-amino ketone moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, particularly substituted imidazoles. This guide will delve into its chemical properties, key synthetic applications, and provide detailed experimental protocols for its utilization.
Properties of this compound
This compound, also known as aminopinacolone hydrochloride, is a white to yellow solid that is soluble in water and lower alcohols. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 33119-72-1 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to Yellow Solid |
| Boiling Point | 155.5°C at 760 mmHg |
| Purity | Typically ≥95% |
Key Synthetic Application: Synthesis of Substituted Imidazoles
A primary application of this compound is in the synthesis of highly substituted imidazoles. The presence of the primary amine and the adjacent ketone functionality allows it to participate in various cyclization reactions. One of the most effective methods for this transformation is the Debus-Radziszewski imidazole synthesis.
The Debus-Radziszewski reaction is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, this compound acts as the amine source) to form a substituted imidazole. The general reaction scheme is depicted below.
Caption: General scheme of the Debus-Radziszewski imidazole synthesis.
This reaction allows for the introduction of a wide variety of substituents onto the imidazole core, depending on the choice of the 1,2-dicarbonyl compound and the aldehyde. The tert-butyl group from the aminoketone building block provides steric bulk, which can influence the pharmacological properties of the final molecule.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of a substituted imidazole using this compound.
Synthesis of 1-(tert-Butylcarbonylmethyl)-2-phenyl-4,5-diphenyl-1H-imidazole
This protocol describes a plausible synthesis of a highly substituted imidazole derivative via a one-pot, three-component reaction.
Reaction Scheme:
Caption: Synthesis of a substituted imidazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 2.10 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 g | 10 mmol |
| 1-Amino-3,3-dimethylbutan-2-one HCl | 151.63 | 1.52 g | 10 mmol |
| Ammonium Acetate | 77.08 | 7.71 g | 100 mmol |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), this compound (1.52 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).
-
Recrystallize the crude product from ethanol to afford the pure 1-(tert-butylcarbonylmethyl)-2-phenyl-4,5-diphenyl-1H-imidazole as a crystalline solid.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 185-188°C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 15H, Ar-H), 5.10 (s, 2H, N-CH₂), 1.25 (s, 9H, C(CH₃)₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 145.5, 137.0, 134.5, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5 (Ar-C), 50.0 (N-CH₂), 44.0 (C(CH₃)₃), 26.5 (C(CH₃)₃) ppm |
| Mass Spectrometry (ESI+) | m/z 423.2 [M+H]⁺ |
Experimental and Analytical Workflow
The successful synthesis and characterization of the target imidazole derivative involve a logical sequence of steps, as illustrated in the workflow diagram below. This process ensures the efficient production and verification of the final compound's identity and purity.
Caption: Workflow for the synthesis and characterization of a substituted imidazole.
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly substituted imidazoles. Its ability to participate in multicomponent reactions like the Debus-Radziszewski synthesis provides an efficient route to a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the synthetic potential of this versatile reagent.
1-Amino-3,3-dimethylbutan-2-one hydrochloride as a non-natural amino acid analogue
An In-depth Technical Guide on the Non-Natural Amino Acid Analogue: 1-Amino-3,3-dimethylbutan-2-one hydrochloride
This guide provides a comprehensive overview of this compound, a non-natural amino acid analogue with potential applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of this compound.
Introduction
Non-natural amino acids are crucial tools in medicinal chemistry, offering the ability to modulate the properties of peptides and serving as versatile building blocks for drug design.[1] Their unique structures can introduce conformational constraints, improve metabolic stability, and provide novel pharmacophoric features. This compound, an α-amino ketone, represents a class of compounds with significant potential in the development of therapeutic agents. The presence of a ketone functionality in place of the typical carboxylic acid offers unique chemical properties and biological activities. While specific research on this particular molecule is limited, the broader class of α-amino ketones is known for a range of biological activities, including enzyme inhibition.[2][3]
Physicochemical Properties
This compound is a commercially available compound.[][5][6][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [8] |
| CAS Number | 33119-72-1 | [5][6][8] |
| Molecular Formula | C6H14ClNO | [5][6][8] |
| Molecular Weight | 151.63 g/mol | [6][8] |
| Appearance | White to Yellow Solid | [7] |
| SMILES | CC(C)(C)C(=O)CN.Cl | [8] |
| InChI Key | HDVFPYCWYCXEKW-UHFFFAOYSA-N | [8] |
Synthesis
A generalized synthetic workflow for α-amino ketones is depicted below.
Caption: A generalized workflow for the synthesis of α-amino ketones.
Applications as a Non-Natural Amino Acid Analogue
Peptide Synthesis
A comprehensive review of the scientific literature reveals no established protocols for the direct incorporation of this compound into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[10] The replacement of the C-terminal carboxylic acid with a ketone functionality prevents the formation of a standard peptide bond under typical coupling conditions.
However, the amino group of this compound could potentially be acylated. Researchers interested in creating novel peptide modifications would need to undertake foundational research to develop methods for its incorporation.[10]
Enzyme Inhibition
The α-amino ketone scaffold is a key feature in a variety of enzyme inhibitors.[2][3] The electrophilic nature of the ketone carbonyl group allows for potential covalent or non-covalent interactions with active site residues of enzymes, particularly proteases.
Peptidyl ketones are known to be inhibitors of cysteine proteases.[11][12] The ketone can form a reversible covalent bond with the active site cysteine thiol, forming a hemithioketal adduct. This mechanism is relevant for the inhibition of various cysteine proteases, including caspases and viral proteases like the SARS-CoV 3CL protease.[11][12][13]
Caption: Potential mechanism of cysteine protease inhibition by an α-amino ketone.
Caspases, a family of cysteine proteases crucial in apoptosis and inflammation, are known targets for inhibitors containing a ketone warhead.[14][15][16][17] Peptide-based ketones, such as fluoromethyl ketones (FMK) and chloromethyl ketones (CMK), are widely used as irreversible caspase inhibitors.[14][15] While this compound itself is not a peptidic inhibitor, its core structure could be incorporated into larger molecules designed to target caspases. For instance, VX-765 is a potent and selective caspase-1 inhibitor.[15]
Experimental Protocols
Due to the limited specific literature on this compound, detailed experimental protocols for its application are not available. However, a general protocol for the N-acetylation of the similar compound, 1-Amino-4-hydroxybutan-2-one hydrochloride, is provided below as an example of a potential chemical modification.
General Protocol for N-Acetylation
This protocol describes a general method for the N-acetylation of an aminoketone hydrochloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetic anhydride
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of triethylamine to the solution to neutralize the hydrochloride and free the amine.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
(Adapted from a protocol for a similar compound[18])
Caption: A generalized workflow for the N-acetylation of an aminoketone.
Quantitative Data
There is a lack of publicly available quantitative data regarding the biological activity of this compound, such as IC50 or Ki values for specific enzyme targets. Research in this area would be necessary to establish its inhibitory potency and selectivity.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[7]
Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a non-natural amino acid analogue with potential for applications in drug discovery, particularly in the development of enzyme inhibitors. While its direct use in peptide synthesis is not established, its α-amino ketone scaffold is a valuable starting point for the design of molecules targeting proteases, such as caspases. Further research is needed to fully elucidate its biological activities, mechanisms of action, and to develop specific protocols for its utilization in medicinal chemistry and chemical biology. This guide provides a foundation of the current knowledge and highlights areas for future investigation.
References
- 1. Unnatural Amino Acids - Enamine [enamine.net]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 33119-72-1 [sigmaaldrich.com]
- 8. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Lynchpin of VHL-Recruiting PROTACs: A Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This in-depth technical guide elucidates the pivotal role of 1-Amino-3,3-dimethylbutan-2-one hydrochloride , a key building block in the synthesis of VHL ligands, and its impact on the development of effective PROTACs.
PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. The VHL E3 ligase is a popular choice for PROTAC design due to the availability of high-affinity, small-molecule ligands. This compound, also known as aminopinacolone hydrochloride, is an essential precursor for the synthesis of the tert-butyl glycine moiety found in widely used VHL ligands such as VH032. This bulky alkyl group plays a crucial role in shielding the polar surface area of the VHL ligand, a strategy that can significantly enhance the cell permeability of the final PROTAC molecule. This guide will delve into the synthesis, application, and impact of this critical building block in PROTAC development, providing researchers with the necessary knowledge to design and synthesize next-generation protein degraders.
The Role of this compound in VHL Ligand Synthesis
This compound is the starting material for introducing the characteristic tert-butyl group in the side chain of the hydroxyproline-based VHL ligand. This bulky, non-polar moiety is critical for the ligand's binding affinity and the overall physicochemical properties of the resulting PROTAC.
The tert-butyl group of the VHL ligand, derived from this compound, contributes significantly to the ability of the PROTAC to adopt a folded conformation in nonpolar environments, such as the cell membrane. This "chameleonic" behavior, where the PROTAC shields its polar surface area, is a key determinant of its passive cell permeability. Studies have shown that not only intramolecular hydrogen bonds but also NH–π and π–π interactions contribute to the stabilization of these low-polarity conformations, thereby facilitating cellular uptake.
Quantitative Data on VHL-based PROTACs
The efficacy of PROTACs is quantified by several parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce protein degradation in cells, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for representative VHL-based PROTACs that incorporate a VHL ligand synthesized from this compound.
| PROTAC | Target Protein | VHL Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VHL-based | VCaP | 1 | >85 | [1] |
| DT2216 | BCL-XL | VHL-based | MOLT-4 | 63 | 90.8 | [1] |
| Compound 68 | EGFR L858R | VHL-based | HCC-827 | 5.0 | N/A | [1] |
| NR-11c | p38α | VHL-based | MDA-MB-231 | 11.55 | >90 | [2] |
| PROTAC | VHL Binding (in vitro IC50, nM) | VHL Binding (in cellulo IC50, nM) | Permeability (in cellulo/in vitro ratio) | Reference |
| PROTAC 2 | 230 | 5,400 | 23 (High) | [3] |
| PROTAC 9 | 1,200 | 22,000 | 18 (High) | [3] |
| PROTAC 3 | 550 | 27,000 | 49 (Medium-High) | [3] |
| PROTAC 7 | 1,100 | 50,000 | 45 (Medium-High) | [3] |
| PROTAC 8 | 1,400 | 120,000 | 86 (Medium-High) | [3] |
| PROTAC 4 | 2,000 | 250,000 | 125 (Medium-Low) | [3] |
| PROTAC 5 | 1,300 | 250,000 | 192 (Medium-Low) | [3] |
| PROTAC 6 | 1,400 | 250,000 | 179 (Medium-Low) | [3] |
| PROTAC 1 | 1,200 | 360,000 | 300 (Low) | [3] |
Signaling Pathways and Experimental Workflows
VHL-Mediated Ubiquitination and Proteasomal Degradation
The primary signaling pathway hijacked by PROTACs incorporating VHL ligands is the VHL-mediated ubiquitination pathway. Under normal physiological conditions, this pathway is responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). VHL-based PROTACs mimic this natural process to target other proteins for degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation of the complete molecule.
Experimental Protocols
Protocol 1: Synthesis of a VHL Ligand Precursor
This protocol describes a general method for the synthesis of a key intermediate for a VHL ligand, starting from this compound.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a mild base.
-
Protocol 2: Synthesis of a VHL-based PROTAC
This protocol outlines the final steps to assemble a PROTAC by coupling the VHL ligand-linker intermediate with a warhead for the protein of interest.
Materials:
-
VHL ligand-linker intermediate with a terminal amine (from a modified Protocol 1 where a linker is pre-attached)
-
Carboxylic acid-functionalized warhead for the POI
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Preparative reverse-phase HPLC system
Procedure:
-
Final Amide Coupling:
-
To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the VHL ligand-linker intermediate with a terminal amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the pure product.
-
Protocol 3: In-Cell Western Blot for PROTAC-mediated Protein Degradation
This protocol describes a method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a desired period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
-
Conclusion
This compound is a cornerstone in the construction of VHL-recruiting PROTACs. Its incorporation into the VHL ligand to form the characteristic tert-butyl glycine moiety is a well-established strategy to enhance the cell permeability and overall efficacy of the resulting protein degraders. A thorough understanding of its role, the synthetic methodologies for its incorporation, and the downstream effects on PROTAC performance is essential for the rational design of novel and effective therapeutics based on targeted protein degradation. This guide provides a foundational framework for researchers and scientists to leverage this key building block in the advancement of PROTAC technology.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride from Aminopinacolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis involves the direct conversion of the free base, 1-Amino-3,3-dimethylbutan-2-one (aminopinacolone), to its hydrochloride salt. This process is crucial for improving the compound's stability, solubility, and handling characteristics, which are critical for its application in drug development and various chemical syntheses.[1] The protocol herein describes a standard and efficient method for this conversion using a solution of hydrogen chloride in an organic solvent.
Introduction
1-Amino-3,3-dimethylbutan-2-one, also known as aminopinacolone, is a key intermediate in the synthesis of various biologically active molecules. The conversion of this primary amine to its hydrochloride salt is a common and often necessary step in synthetic workflows.[2] The salt form typically exhibits enhanced crystallinity, higher melting points, and improved aqueous solubility compared to the free base, facilitating purification, formulation, and biological testing.[1][2] The protocol detailed below is a robust method for the preparation of this compound in high purity and yield.
Data Presentation
Table 1: Physicochemical Properties of 1-Amino-3,3-dimethylbutan-2-one and its Hydrochloride Salt
| Property | 1-Amino-3,3-dimethylbutan-2-one (Aminopinacolone) | This compound |
| Molecular Formula | C6H13NO | C6H14ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol [3][][5] |
| Appearance | Colorless to pale yellow liquid | White to yellow solid |
| Boiling Point | ~155.5 °C at 760 mmHg[] | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |
| CAS Number | 43143-34-8 | 33119-72-1[3][5] |
Table 2: Expected Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 1-Amino-3,3-dimethylbutan-2-one (Aminopinacolone) |
| Reagent | 2 M Hydrogen Chloride in Diethyl Ether |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Expected Yield | > 95% |
| Purity (by NMR) | > 98% |
Experimental Protocol
Synthesis of this compound
This protocol details the conversion of the free base, 1-Amino-3,3-dimethylbutan-2-one (aminopinacolone), to its hydrochloride salt.
Materials:
-
1-Amino-3,3-dimethylbutan-2-one (aminopinacolone)
-
Anhydrous diethyl ether (Et2O)
-
2 M solution of hydrogen chloride (HCl) in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of the Amine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-Amino-3,3-dimethylbutan-2-one in anhydrous diethyl ether. A typical concentration is 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Acid Addition: Slowly add 1.1 equivalents of a 2 M solution of hydrogen chloride in diethyl ether to the stirred amine solution via a dropping funnel over a period of 15-20 minutes. The formation of a white precipitate should be observed.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored for completeness by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.
-
Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the white solid under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight to afford this compound.
Characterization:
The final product can be characterized by:
-
Melting Point Analysis: To determine the purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous diethyl ether is extremely flammable and should be handled with care, away from ignition sources.
-
Hydrogen chloride is corrosive and toxic. Handle solutions of HCl with caution.
Conclusion
This application note provides a straightforward and efficient protocol for the synthesis of this compound from its free base, aminopinacolone. The presented data and experimental details are intended to guide researchers in the successful preparation of this important synthetic intermediate. The conversion to the hydrochloride salt enhances the compound's utility in various research and development applications by improving its physical and chemical properties.
References
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Amino-3,3-dimethylbutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3,3-dimethylbutan-2-one hydrochloride is a chemical intermediate increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a primary amine and a sterically hindered ketone, make it a valuable synthon for the construction of complex molecular architectures. These application notes provide an overview of its properties, potential applications, and detailed protocols for its use in synthetic organic chemistry, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds. The primary amino group provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination. The tert-butyl group introduces steric bulk, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a final compound by influencing its metabolic stability and binding interactions. A significant area of application for this building block is in the synthesis of linkers for PROTACs, heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning experimental procedures, including solvent selection, reaction conditions, and purification methods.
| Property | Value | Reference |
| CAS Number | 33119-72-1 | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 155.5°C at 760 mmHg | [] |
| Density | 0.896 g/cm³ | [] |
| Solubility | Soluble in water and methanol | [5] |
Applications in Drug Discovery and Chemical Biology
The unique structural characteristics of this compound make it a valuable component in the synthesis of novel chemical entities for various therapeutic areas.
-
PROTACs: This compound can be incorporated into the linker region of PROTACs. The amino group can be functionalized to connect the E3 ligase ligand to the target protein ligand. The tert-butyl group can provide rigidity and influence the conformation of the linker, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][6]
-
Enzyme Inhibitors: The aminoketone functionality can be a key pharmacophore for the design of enzyme inhibitors, particularly for proteases where the amino group can interact with the catalytic site.
-
Scaffold for Library Synthesis: Due to its reactive primary amine, it is an excellent starting point for the parallel synthesis of compound libraries for high-throughput screening.
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized in a research setting. These are general procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for the acylation of the primary amine of this compound to form an amide, a common step in linker synthesis for PROTACs.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or HBTU/HATU
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DCM.
-
Add the carboxylic acid (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
In a separate vial, dissolve the coupling agent (e.g., PyBOP, 1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for analyzing the purity of this compound or its reaction products.
Materials:
-
Sample of this compound or derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid or TFA in water.
-
Mobile Phase B: 0.1% Formic acid or TFA in acetonitrile or methanol.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm and 254 nm
-
Gradient: Start with 5% Mobile Phase B and ramp up to 95% Mobile Phase B over 15 minutes. Hold at 95% for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Inject the sample and analyze the resulting chromatogram to determine the purity of the compound.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for a chemical synthesis experiment.
Simplified Mechanism of PROTAC Action
Caption: Simplified schematic of PROTAC-mediated protein degradation.
Safety Information
This compound is a chemical irritant. It may cause skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Amide Coupling Reactions of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the amide coupling reactions of 1-amino-3,3-dimethylbutan-2-one hydrochloride. This versatile building block is frequently utilized in the synthesis of novel pharmaceutical compounds, particularly as a component of peptidomimetics and other complex molecular architectures.
Introduction
This compound is a key synthetic intermediate characterized by a sterically hindered neopentyl group adjacent to the ketone functionality. Its primary amine allows for the formation of amide bonds with a wide range of carboxylic acids. The hydrochloride salt form necessitates the use of a base to liberate the free amine for the coupling reaction. This document outlines common coupling conditions and provides standardized protocols for achieving efficient amide bond formation.
General Reaction Scheme
The fundamental reaction involves the coupling of a carboxylic acid with 1-amino-3,3-dimethylbutan-2-one, facilitated by a coupling agent and a non-nucleophilic base. The hydrochloride salt of the amine is neutralized in situ.
Caption: General amide coupling reaction.
Data Presentation: Common Coupling Conditions
The choice of coupling reagent, base, and solvent significantly impacts the reaction efficiency, yield, and purity of the final amide product. Below is a summary of commonly employed conditions for amide bond formation.
| Coupling Reagent | Additive (optional) | Base | Solvent | Typical Temperature (°C) | Typical Time (h) |
| EDC·HCl | HOBt or OxymaPure | DIPEA or NMM | DCM or DMF | 0 to RT | 2 - 16 |
| HATU | - | DIPEA or NMM | DMF or NMP | 0 to RT | 1 - 4 |
| HBTU | HOBt | DIPEA or NMM | DMF | 0 to RT | 1 - 6 |
| PyBOP | - | DIPEA or NMM | DCM or DMF | 0 to RT | 2 - 12 |
| DIC | HOBt or OxymaPure | DIPEA or NMM | DCM or DMF | 0 to RT | 2 - 16 |
Abbreviations: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole), OxymaPure (Ethyl cyanohydroxyiminoacetate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), RT (Room Temperature).
Experimental Protocols
The following protocols provide detailed methodologies for performing amide coupling reactions with this compound using two common coupling reagents.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes the carbodiimide EDC in conjunction with the additive HOBt to facilitate amide bond formation while minimizing racemization.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution. Ensure the amine hydrochloride is fully neutralized.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for EDC/HOBt coupling.
Protocol 2: HATU Mediated Coupling
This protocol employs the highly efficient uronium-based coupling reagent HATU, which is particularly useful for sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (for workup)
-
Ethyl Acetate (for extraction)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU coupling.
Concluding Remarks
The protocols provided herein offer robust starting points for the successful amide coupling of this compound. Optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary for specific substrates to achieve maximum yield and purity. It is always recommended to monitor the reaction progress closely to determine the optimal endpoint. For challenging couplings, the use of alternative coupling reagents or microwave-assisted synthesis may be beneficial.
Application Note: Comprehensive Analytical Characterization of 1-Amino-3,3-dimethylbutan-2-one hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Amino-3,3-dimethylbutan-2-one hydrochloride is an organic compound relevant in various research and development sectors, including as a building block in medicinal chemistry.[1] Its purity and structural integrity are critical for the reliability and reproducibility of experimental results. This document provides a comprehensive guide to the standard analytical methodologies for the complete characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed protocols and data presentation formats are provided to assist researchers in conducting independent verification of the compound's quality.
Physicochemical Properties A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 33119-72-1 | [1][2][3] |
| Molecular Formula | C₆H₁₄ClNO | [1][2][3] |
| Molecular Weight | 151.63 g/mol | [1][2][3][] |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [2][3] |
| Synonyms | 1-Amino-3,3-dimethyl-2-butanone hydrochloride, Aminopinacolone hydrochloride | [3] |
| Physical Form | White to Yellow Solid | |
| SMILES | CC(C)(C)C(=O)CN.Cl | [3][] |
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and identifying any related impurities. Since the molecule lacks a strong UV chromophore, detection at low wavelengths is necessary.[5]
Experimental Protocol:
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector, such as an Agilent 1260 Infinity II or equivalent.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the compound in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.[5]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
Data Presentation:
The results from the HPLC analysis can be summarized as follows. Purity is typically calculated based on the area percentage of the main peak.
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| 1-Amino-3,3-dimethylbutan-2-one | ~4.5 (Hypothetical) | 99.5 | 99.5% |
| Impurity 1 | ~3.2 (Hypothetical) | 0.3 | - |
| Impurity 2 | ~5.8 (Hypothetical) | 0.2 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying any organic impurities.[5]
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer or equivalent.[5]
-
Solvent: Deuterium Oxide (D₂O).[5]
-
Concentration: 10 mg/mL.[5]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard. A greater number of scans is required due to the low natural abundance of ¹³C.[6]
Data Presentation:
The expected chemical shifts for the compound are summarized below.
¹H NMR (400 MHz, D₂O):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.10 | Singlet | 2H | -CH₂- |
| ~1.25 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, D₂O):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~210.0 | C=O (Ketone) |
| ~45.0 | -CH₂- |
| ~40.0 | -C(CH₃)₃ |
| ~26.0 | -C(CH₃)₃ |
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable technique.[6]
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
-
Ionization Mode: Positive ESI.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Data Acquisition: Infuse the sample directly or via the LC system and acquire the mass spectrum in a relevant mass range (e.g., m/z 50-300).[6]
Data Presentation:
The expected molecular ion peak corresponds to the protonated molecule [M+H]⁺. The parent free base (1-Amino-3,3-dimethylbutan-2-one) has a molecular weight of 115.17 g/mol .[7]
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 116.107 | (Experimental Value) |
| [M+Na]⁺ | 138.089 | (Experimental Value) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~150 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the IR beam path and record the sample spectrum, typically from 4000-400 cm⁻¹.[6]
Data Presentation:
Key vibrational frequencies help confirm the presence of the ketone and amine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretch (Amine salt) |
| ~2970 | Strong | C-H stretch (Alkyl) |
| ~1720 | Strong | C=O stretch (Ketone) |
| ~1600 | Medium | N-H bend (Amine salt) |
Workflow and Data Integration
The complete characterization of this compound involves a logical workflow, integrating data from multiple analytical techniques to build a comprehensive profile of the compound's identity, purity, and structure.
Caption: Overall analytical workflow for characterization.
Caption: Logic for integrating spectroscopic data.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]
- 3. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Amino-3,3-dimethylbutan-2-one | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Amino-3,3-dimethylbutan-2-one hydrochloride NMR analysis and interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-amino-3,3-dimethylbutan-2-one hydrochloride. The structural elucidation of this aminoketone hydrochloride is crucial for its application in pharmaceutical synthesis and drug development. This document outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents a thorough interpretation of the predicted spectral data. A logical workflow for the NMR analysis process is also provided.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bulky tert-butyl group adjacent to a ketone and an amine hydrochloride, presents a distinct pattern in NMR spectroscopy. Accurate NMR analysis is essential for confirming the identity and purity of the compound, which is a critical step in quality control and process development. This note serves as a practical guide for researchers to perform and interpret NMR spectra for this and structurally related compounds.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data is based on validated NMR prediction software. These values provide a reliable reference for the expected chemical shifts and multiplicities.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.25 | Singlet | 9H |
| -CH₂- | ~4.10 | Singlet | 2H |
| -NH₃⁺ | ~8.50 | Broad Singlet | 3H |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| -C (CH₃)₃ | ~26.5 |
| -C (CH₃)₃ | ~44.0 |
| -C H₂- | ~48.0 |
| -C =O | ~208.0 |
Interpretation of Predicted NMR Spectra
¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals.
-
A sharp singlet at approximately 1.25 ppm corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). The high degree of symmetry results in a single, un-split peak with an integration of 9H.
-
A singlet at around 4.10 ppm is assigned to the two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the ammonium group. The electron-withdrawing effects of both the carbonyl group and the protonated amine cause a significant downfield shift for these protons. In the hydrochloride salt, the protons of the adjacent ammonium group (-NH₃⁺) are typically exchangeable and do not couple with the methylene protons, resulting in a singlet.
-
A broad singlet, typically in the region of 8.50 ppm , is characteristic of the three protons of the ammonium group (-NH₃⁺). The broadness of this peak is due to rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom.
¹³C NMR Spectrum:
The predicted proton-decoupled ¹³C NMR spectrum is expected to display four signals.
-
The signal at approximately 26.5 ppm is attributed to the three equivalent methyl carbons of the tert-butyl group .
-
The quaternary carbon of the tert-butyl group is predicted to resonate around 44.0 ppm .
-
The methylene carbon (-C H₂-) is expected at approximately 48.0 ppm , shifted downfield due to the deshielding effects of the adjacent carbonyl and ammonium groups.
-
The most downfield signal, at around 208.0 ppm , is characteristic of a ketone carbonyl carbon .
Experimental Protocols
The following are detailed methodologies for the preparation of a sample of this compound for NMR analysis and the acquisition of the spectra.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended as this compound is a salt and is expected to have good solubility in polar solvents.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O can be added.
NMR Data Acquisition
-
Instrument Setup:
-
Use a standard 5 mm probe on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed experimental protocols and utilizing the provided interpretation of the predicted spectral data, researchers can confidently verify the structure and purity of this important synthetic intermediate. The outlined workflow ensures a systematic and efficient approach to the NMR analysis process, which is a cornerstone of chemical characterization in research and development.
HPLC method for purity assessment of 1-Amino-3,3-dimethylbutan-2-one hydrochloride
An HPLC-based approach is crucial for determining the purity of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a key building block in pharmaceutical development. This document provides a detailed application note and protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization.
Application Note
Introduction
This compound is an alpha-amino ketone of interest in synthetic organic chemistry and drug discovery. Ensuring the purity of this starting material is critical for the synthesis of target molecules and for avoiding the introduction of impurities into the drug development pipeline. Due to the lack of a strong UV chromophore in the native molecule, direct detection by UV-based HPLC can be challenging. This method employs a pre-column derivatization with o-phthalaldehyde (OPA) to enable sensitive and quantitative analysis.
Principle of the Method
This method utilizes reversed-phase HPLC to separate 1-Amino-3,3-dimethylbutan-2-one from its potential impurities. To enhance UV detection, the primary amine group of the analyte is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a highly fluorescent and UV-absorbing isoindole derivative. The separation is achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile mobile phase. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Analytical Method Summary
The following table summarizes the key parameters of the HPLC method.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 337 nm |
| Injection Volume | 10 µL |
| Derivatization Reagent | o-Phthalaldehyde (OPA) with 3-Mercaptopropionic Acid (3-MPA) |
Experimental Protocols
1. Reagent and Sample Preparation
-
Mobile Phase A (25 mM Sodium Phosphate, pH 7.2): Dissolve 3.45 g of monobasic sodium phosphate (NaH₂PO₄) in 1 L of HPLC grade water. Adjust the pH to 7.2 with a sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of diluent.
2. Derivatization Procedure
-
In an autosampler vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the OPA derivatization reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection.
3. HPLC System and Conditions
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 337 nm
-
Injection Volume: 10 µL
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 30 | 70 |
| 16 | 90 | 10 |
| 20 | 90 | 10 |
4. System Suitability
Perform five replicate injections of the derivatized standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Data Analysis and Purity Calculation
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | |||
| Sample Lot A | |||
| Sample Lot B |
Workflow Diagram
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Application Notes and Protocols for 1-Amino-3,3-dimethylbutan-2-one Hydrochloride in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3,3-dimethylbutan-2-one hydrochloride is a specialized building block employed in the synthesis of peptidomimetics, particularly those designed as enzyme inhibitors. Unlike standard amino acids, this α-amino ketone is not typically incorporated into peptide chains using conventional solid-phase or solution-phase peptide synthesis protocols. Instead, its primary application lies in the construction of peptidomimetic ketones that can act as potent and selective inhibitors of proteases. The ketone functionality serves as a "warhead" that can interact with the active site of an enzyme, often forming a reversible covalent bond with a key catalytic residue.
These application notes provide an overview of the utility of this compound in the design and synthesis of protease inhibitors, along with a general protocol for its incorporation into a peptidomimetic structure.
Principle of Action: Ketone-Based Enzyme Inhibition
Peptidomimetic ketones derived from 1-Amino-3,3-dimethylbutan-2-one often function as transition-state analog inhibitors of proteases, particularly cysteine and serine proteases. The electrophilic carbon of the ketone carbonyl is susceptible to nucleophilic attack by the active site cysteine (thiol group) or serine (hydroxyl group) of the enzyme. This interaction forms a stable, yet often reversible, thiohemiketal or hemiketal adduct, respectively. This covalent modification of the enzyme's active site prevents the binding and processing of the natural substrate, thereby inhibiting the enzyme's catalytic activity.[1]
The bulky tert-butyl group of 1-Amino-3,3-dimethylbutan-2-one can also contribute to the binding affinity and selectivity of the inhibitor by interacting with specific hydrophobic pockets within the enzyme's active site.
Applications in Drug Discovery
The unique properties of peptidomimetic ketones make them valuable tools in drug discovery and development, particularly in the design of inhibitors for proteases implicated in various diseases:
-
Antiviral Agents: Many viruses, including SARS-CoV-2, rely on proteases for their replication. Peptidomimetic ketone inhibitors can block the activity of these viral proteases, representing a promising therapeutic strategy.[2][3]
-
Anticancer Therapeutics: Certain proteases, such as caspases and cathepsins, are involved in cancer progression and apoptosis. Inhibitors based on α-amino ketones can modulate the activity of these enzymes.[4]
-
Anti-inflammatory Drugs: Proteases play a role in inflammatory processes. Targeted inhibition of these enzymes with peptidomimetic ketones can offer a novel approach to treating inflammatory disorders.
Quantitative Data Summary
The following table summarizes representative quantitative data for the coupling of a protected amino acid to an aminoketone, which is a key step in the synthesis of peptidomimetic ketone inhibitors. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-L-Leucine, 1-Amino-3,3-dimethylbutan-2-one HCl | HOBt, EDC·HCl, DIPEA | DMF/DCM | 10 | 75-85 | >95 (after purification) |
| 2 | N-Cbz-L-Phenylalanine, 1-Amino-3,3-dimethylbutan-2-one HCl | HATU, DIPEA | DMF | 4 | 80-90 | >95 (after purification) |
Experimental Protocols
General Protocol for the Solution-Phase Synthesis of a Dipeptide Ketone
This protocol describes a general method for the coupling of an N-terminally protected amino acid to this compound to form a dipeptide ketone.
Materials:
-
N-protected amino acid (e.g., N-Boc-L-Leucine)
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF or DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Slowly add the solution of the free aminoketone to the activated amino acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide ketone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][6][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
1-Amino-3,3-dimethylbutan-2-one hydrochloride in the synthesis of PROTAC linkers
Topic: Role of α-Amino Ketone Building Blocks in PROTAC Linker Synthesis with a Focus on 1-Amino-3,3-dimethylbutan-2-one hydrochloride.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.
While a wide variety of chemical moieties have been employed as building blocks for PROTAC linkers, the application of specific α-amino ketones, such as this compound, is not extensively documented in publicly available research. This application note will provide a general overview of the synthesis of PROTAC linkers, common synthetic strategies, and the types of building blocks frequently utilized in the field. Although specific experimental data and protocols for this compound in this context are not available, we will discuss the potential synthetic utility of α-amino ketone scaffolds in the construction of novel PROTAC linkers.
General Principles of PROTAC Linker Synthesis
The synthesis of a PROTAC molecule is a multi-step process that typically involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation. Alternatively, a modular approach can be employed where a pre-formed ligand-linker conjugate is reacted with the other ligand.
Commonly used chemical reactions for linker synthesis and conjugation include:
-
Amide bond formation: This is one of the most prevalent methods for connecting linker components and attaching them to the ligands. Standard coupling reagents such as HATU, HOBt, and EDC are frequently used.
-
Click chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for joining molecular fragments.
-
Ether synthesis: Williamson ether synthesis is often used to incorporate polyethylene glycol (PEG) chains into the linker.
-
Nucleophilic substitution reactions: These are employed for attaching linkers to various functional groups on the ligands.
The choice of linker chemistry is dictated by the functional groups present on the POI and E3 ligase ligands and the desired properties of the final PROTAC molecule.
Common PROTAC Linker Building Blocks
A diverse array of chemical structures has been explored for PROTAC linkers to modulate the distance and relative orientation between the two ligands. The most common classes of linkers include:
-
Alkyl chains: Simple, flexible hydrocarbon chains of varying lengths.
-
Polyethylene glycol (PEG) chains: These are used to enhance solubility and can modulate the pharmacokinetic properties of the PROTAC.
-
Alkynes and Azides: These functional groups are precursors for click chemistry-based linker construction.
-
Piperidines and Piperazines: These cyclic amines can provide more rigidity to the linker structure.
The following table summarizes some of the commonly used building blocks in PROTAC linker synthesis.
| Linker Class | Example Building Blocks | Key Features |
| Alkyl Chains | 1,n-diaminoalkanes, n-bromoalkanoic acids | Provides flexibility and length variation. |
| PEG Chains | Amino-PEGn-acid, Azido-PEGn-amine | Enhances solubility and can reduce non-specific binding. |
| Alkynes/Azides | Propargylamine, 1-azido-n-aminoalkanes | Enables efficient and orthogonal "click" chemistry conjugation. |
| Cyclic Amines | 4-aminopiperidine, 1-Boc-piperazine | Introduces conformational constraint and can improve cell permeability. |
Potential Utility of α-Amino Ketones in PROTAC Linker Synthesis
A hypothetical synthetic route could involve the acylation of the amino group of 1-Amino-3,3-dimethylbutan-2-one, followed by reductive amination at the ketone position to elongate the linker chain.
Generalized Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule. This process typically starts with the functionalization of the POI and E3 ligase ligands to introduce suitable handles for linker attachment, followed by the synthesis of the linker itself, and finally the conjugation steps.
Caption: Generalized workflow for the synthesis of PROTAC molecules.
Conclusion
The linker is a crucial component of a PROTAC molecule, and its design and synthesis are central to the development of effective protein degraders. While a wide variety of building blocks are commonly used to construct PROTAC linkers, the specific application of this compound has not been reported in the available scientific literature. However, the chemical functionalities of α-amino ketones present interesting possibilities for the design of novel linkers with unique structural features. Further research is warranted to explore the potential of this and other underutilized building blocks in the expanding field of targeted protein degradation. Researchers in this area are encouraged to consider the general principles and synthetic strategies outlined in this note when designing and synthesizing novel PROTAC molecules.
Application of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride in Drug Discovery: A Focus on Antiviral Agents
Introduction
1-Amino-3,3-dimethylbutan-2-one hydrochloride, a key chiral building block, has found a significant niche in the field of drug discovery, particularly in the development of antiviral therapeutics. Its rigid tert-butyl group and reactive aminoketone functionality make it an attractive starting material for the synthesis of complex molecules with specific stereochemistry, which is often crucial for potent biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound, with a primary focus on its role in the synthesis of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir.
Application in the Synthesis of Boceprevir
This compound serves as a critical precursor for the synthesis of the P3 fragment of Boceprevir, a first-generation direct-acting antiviral agent. The tert-butyl group of the starting material corresponds to the side chain of the tert-leucine residue in the final drug molecule. The stereospecific synthesis of this fragment is essential for the high-affinity binding of Boceprevir to the HCV NS3/4A protease active site.
Logical Workflow for Boceprevir Synthesis:
Caption: Synthetic workflow from the starting material to Boceprevir.
Biological Activity of Boceprevir
Boceprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] By binding to the active site of the protease, Boceprevir prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virus particles.[1][2]
Signaling Pathway of HCV NS3/4A Protease and Inhibition by Boceprevir:
Caption: Inhibition of HCV replication by Boceprevir.
Quantitative Data
The following table summarizes the in vitro activity of Boceprevir against the HCV NS3/4A protease.
| Compound | Target | Assay Type | Ki | IC50 | Reference |
| Boceprevir | HCV NS3/4A Protease (Genotype 1b) | Enzyme Assay | 14 nM | 80 nM | [3][4][5] |
| Boceprevir | HCV NS3/4A Protease (Genotype 1a) | Enzyme Assay | - | 130 nM | [3] |
| Boceprevir | SARS-CoV-2 Mpro | Enzyme Assay | 1.18 µM | 4.13 µM | [6] |
Note: While primarily an HCV inhibitor, Boceprevir has also been investigated against other viral proteases.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Boceprevir
This protocol outlines a general procedure for the synthesis of a protected (S)-tert-leucine derivative from this compound, a crucial step in the total synthesis of Boceprevir.
Materials:
-
This compound
-
Appropriate protecting group reagent (e.g., Boc anhydride)
-
Chiral reducing agent (e.g., a chiral borane reagent)
-
Organic solvents (e.g., Dichloromethane, Methanol)
-
Purification materials (e.g., Silica gel for chromatography)
Procedure:
-
Protection of the amine: Dissolve this compound in a suitable solvent and react with an amino-protecting group reagent to yield the N-protected aminoketone.
-
Stereoselective reduction: The key step involves the stereoselective reduction of the ketone functionality to a hydroxyl group using a chiral reducing agent. This establishes the desired (S)-stereochemistry.
-
Functional group manipulation: The resulting alcohol is then converted to a carboxylic acid through a series of standard organic transformations.
-
Purification: The final protected (S)-tert-leucine derivative is purified using techniques such as column chromatography.
Experimental Workflow for Intermediate Synthesis:
Caption: Workflow for synthesizing a key Boceprevir intermediate.
Protocol 2: FRET-Based HCV NS3/4A Protease Inhibition Assay
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to evaluate the inhibitory activity of compounds like Boceprevir against the HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate containing the NS3/4A cleavage site flanked by a donor and an acceptor fluorophore. In the intact substrate, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in FRET signal, which can be measured to determine enzyme activity.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT)
-
Test compound (e.g., Boceprevir) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control) to the wells of the microplate.
-
Enzyme Addition: Add the HCV NS3/4A protease diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for FRET Assay:
Caption: Workflow for the FRET-based HCV protease inhibitor assay.
Conclusion
This compound is a valuable and specialized building block in drug discovery, with a well-established application in the synthesis of the HCV protease inhibitor Boceprevir. The protocols and data presented here provide a framework for researchers to utilize this compound in the development of novel antiviral agents and to evaluate their biological activity. The detailed methodologies for synthesis and bioassays are intended to facilitate further research and development in this critical therapeutic area.
References
- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3,3-dimethylbutan-2-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the yield and purity of 1-Amino-3,3-dimethylbutan-2-one hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the α-Amination Step
-
Question: I am observing a low yield of the desired α-amino ketone. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the α-amination of ketones can be attributed to several factors. Classical methods often rely on the nucleophilic substitution of α-haloketones, which can have significant drawbacks, including the handling of toxic and corrosive materials.[1] A systematic approach to troubleshooting this step includes:
-
Purity of Starting Materials: Ensure the α-haloketone precursor is pure and free of impurities that could lead to side reactions.
-
Reaction Conditions: The choice of amine source and reaction conditions is critical. Over-alkylation or elimination reactions can be common side products. Consider using a milder aminating agent or optimizing the temperature and reaction time.
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Alternative Synthetic Routes: Modern methods for α-amino ketone synthesis that avoid α-haloketones include the direct amination of ketones.[1] Exploring these alternative routes may lead to improved yields and a more streamlined process.
-
Issue 2: Incomplete N-Boc Deprotection
-
Question: My N-Boc deprotection reaction is sluggish or does not go to completion. What are the potential causes and solutions?
-
Answer: Incomplete or slow N-Boc deprotection is a common issue that can significantly impact the overall yield. Potential causes and solutions include:
-
Inadequate Acid Strength or Concentration: The most common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] If the reaction is slow, consider increasing the concentration of the acid. The reaction rate can have a second-order dependence on the HCl concentration.[2]
-
Steric Hindrance: Sterically hindered amines may react more slowly.[3] In such cases, increasing the reaction temperature or extending the reaction time may be necessary.
-
Alternative Deprotection Methods: If strong acidic conditions are not suitable for your substrate due to the presence of other sensitive functional groups, consider milder alternatives.[4] These can include using Lewis acids like zinc bromide (ZnBr₂) or thermal deprotection.[4]
-
Issue 3: Difficulty in Isolating the Hydrochloride Salt
-
Question: I am having trouble precipitating the this compound salt, or it is forming an oil instead of a solid. What can I do?
-
Answer: The formation and isolation of amine hydrochloride salts can be challenging. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is crucial for successful precipitation. The hydrochloride salt is ionic and will be more likely to crystallize from a non-polar organic solvent.[5] If your compound is soluble in the reaction solvent, you may need to add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[6][7] Common solvents for this purpose include diethyl ether, ethyl acetate, or hexane.
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Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to the formation of an oil or "goo".[7] Ensure all glassware is dry and consider performing the precipitation under an inert atmosphere (e.g., nitrogen or argon).
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Acid Source: Using a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) is often more effective than using aqueous HCl for obtaining a crystalline solid.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach for the synthesis of α-amino ketones involves the amination of an α-haloketone. For 1-Amino-3,3-dimethylbutan-2-one, this would typically involve the reaction of 1-bromo-3,3-dimethylbutan-2-one with a suitable nitrogen source, followed by deprotection (if necessary) and salt formation with hydrochloric acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions. For N-Boc deprotection, the deprotected amine is typically more polar than the starting material, resulting in a lower Rf value.[4]
Q3: What are the best purification techniques for this compound?
A3: Recrystallization is often the preferred method for purifying crystalline solids like hydrochloride salts.[6] Finding a suitable solvent or solvent system is key. If recrystallization is not effective, column chromatography techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be suitable for polar compounds.[6] Standard silica gel chromatography can be challenging due to the strong interaction of the amine with the acidic silica gel.[6]
Q4: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A4: Yes, several methods aim to reduce the environmental impact of N-Boc deprotection. Catalyst-free deprotection using hot water is a notable green alternative.[4] Additionally, using deep eutectic solvents (DES) can provide an eco-friendly reaction medium.[4]
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Acidic | TFA or HCl | Dichloromethane (DCM) or Dioxane | Room Temperature | 30 min - 4 h | Most common method; can be harsh for sensitive substrates.[2] |
| Lewis Acid | Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | 1 - 6 h | Milder alternative to strong protic acids.[4] |
| Thermal | None (or mild acid catalyst) | Water or 2,2,2-trifluoroethanol (TFE) | High (e.g., 100-150°C) | 1 - 24 h | Environmentally friendly; may require high temperatures.[4][9] |
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butoxycarbonylamino)-3,3-dimethylbutan-2-one
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To a solution of 1-bromo-3,3-dimethylbutan-2-one (1 equivalent) in a suitable aprotic solvent such as DMF, add sodium azide (1.2 equivalents) and stir at room temperature for 12-16 hours.
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After the reaction is complete (monitored by TLC), the azide intermediate is reduced. A common method is to use triphenylphosphine followed by water.
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The resulting crude amine is then protected with a Boc group. Dissolve the crude amine in a solvent like dichloromethane (DCM).[3]
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Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).[3]
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Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.[3]
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Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography if necessary.[3]
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
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Dissolve the purified 1-(tert-butoxycarbonylamino)-3,3-dimethylbutan-2-one in a minimal amount of a suitable solvent such as ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) (1.5 - 2 equivalents) dropwise with stirring.[8]
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A white precipitate of this compound should form.
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Continue stirring the suspension in the ice bath for 30-60 minutes to maximize precipitation.
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Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.[8]
Visualizations
References
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1-Amino-3,3-dimethylbutan-2-one hydrochloride from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route used. Common possibilities include:
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Unreacted starting materials: Such as the corresponding α-halo-ketone (e.g., 1-bromo-3,3-dimethylbutan-2-one).
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Byproducts from the amination reaction: If a Delépine reaction is used, formaldehyde and additional ammonium salts can be present. Other amination methods might result in over-alkylation, leading to secondary or tertiary amine byproducts.
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Solvents: Residual solvents from the reaction or initial workup.
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Degradation products: α-Amino ketones can be unstable, particularly in strongly acidic or basic conditions, potentially leading to decomposition products[1].
Q2: My crude product is a sticky oil or gum, not a solid. How can I purify it?
A2: An oily crude product suggests the presence of significant impurities that are depressing the melting point. Direct crystallization may be difficult. Consider the following:
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Liquid-Liquid Extraction: Dissolve the crude oil in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and concentrating, the product may solidify.
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Conversion to Free Base: Neutralize the hydrochloride salt to the free amine with a mild base (e.g., sodium bicarbonate). The free amine may be more amenable to purification by column chromatography on silica gel. After purification, the hydrochloride salt can be reformed by treating a solution of the free amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent.
Q3: I'm trying to recrystallize the hydrochloride salt, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with amine salts. Here are some solutions:
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Add more solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add more of the "good" solvent (e.g., methanol or ethanol) to reduce supersaturation[2].
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Use a different solvent system: The chosen solvent's boiling point might be too high. A mixed solvent system, like methanol/diethyl ether or ethanol/water, can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent (anti-solvent) at an elevated temperature until turbidity appears. Re-clarify with a few drops of the "good" solvent and then allow to cool slowly.
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Slow down the cooling process: Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
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Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth[2].
Q4: No crystals are forming even after my solution has cooled for a long time. What's the problem?
A4: This typically means the compound is too soluble in the chosen solvent, or the solution is too dilute.
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Concentrate the solution: Gently heat the solution and evaporate some of the solvent to increase the concentration of your product. Then, allow it to cool again[3].
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Add an anti-solvent: If your compound is highly soluble in a polar solvent like methanol, you can try to induce precipitation by slowly adding a non-polar anti-solvent like diethyl ether or hexanes until the solution becomes persistently cloudy.
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Induce crystallization: Try scratching the flask or adding a "seed crystal" (a tiny crystal of the pure compound) to the cold solution to initiate crystal growth[2][3].
Purification Workflow
The general workflow for the purification of this compound is outlined below. This process involves an initial workup to remove major impurities, followed by recrystallization to obtain the final pure product.
Data Presentation
The choice of recrystallization solvent is critical for successful purification. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For hydrochloride salts, polar solvents or mixtures are often effective.
| Compound Type | Recommended Solvent System(s) | Rationale / Notes |
| α-Amino Ketone Hydrochlorides | Methanol / Diethyl Ether | Methanol acts as the "good" solvent to dissolve the salt, while diethyl ether acts as the "poor" anti-solvent to induce crystallization upon cooling.[1] |
| Ethanol / Water | A common system for polar organic salts. The amount of water can be fine-tuned to achieve optimal solubility and recovery. | |
| Isopropanol | Can be a good single solvent for moderately polar compounds. | |
| Amine Hydrochlorides (General) | n-Butanol | Effective for recrystallizing some amine hydrochlorides, especially for removing ammonium chloride as an impurity.[4] |
Note: The optimal solvent system and ratios should be determined empirically on a small scale before attempting a full-scale purification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
This method is suitable if a single solvent with the desired temperature-dependent solubility profile is found.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude this compound. Add isopropanol dropwise. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, gently heat the test tube. A good solvent will dissolve the compound upon heating.
-
Dissolution: Place the bulk of your crude material into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of isopropanol required to create a stirrable slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of hot isopropanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this time.
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Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold isopropanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Methanol/Diethyl Ether)
This is often the most effective method for amine hydrochlorides.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution.
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Addition of Anti-Solvent: While the methanol solution is still warm, slowly add diethyl ether dropwise with swirling. Continue adding diethyl ether until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold mixture of methanol and diethyl ether (e.g., 1:5 ratio), followed by a final wash with cold diethyl ether.
-
Drying: Dry the pure product under high vacuum.
References
stability of 1-Amino-3,3-dimethylbutan-2-one hydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Amino-3,3-dimethylbutan-2-one hydrochloride in various solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: As a β-aminoketone hydrochloride, the primary degradation pathway is believed to be a retro-Michael type reaction (elimination of the amine). This degradation is highly pH-dependent and is significantly accelerated in neutral to alkaline conditions. In acidic conditions, the protonated amine is more stable, thus slowing this degradation pathway.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is critically influenced by pH. The compound is expected to be most stable in acidic conditions (pH < 6). As the pH approaches neutral (pH 7) and becomes alkaline (pH > 7.4), the rate of degradation is expected to increase significantly. For some β-aminoketones, rapid degradation can occur at physiological pH (7.4).[1] Therefore, maintaining an acidic pH is the most critical factor in preventing degradation.[1]
Q3: What is the recommended pH range for storing solutions of this compound?
A3: To ensure maximum stability, solutions should be prepared and stored in an acidic pH range, ideally below pH 6. The hydrochloride salt form of the compound will contribute to a lower pH upon dissolution in neutral solvents like water. However, it is crucial to verify the final pH of the solution and adjust if necessary, especially if buffer systems are used.
Q4: What are other factors that can contribute to the degradation of this compound?
A4: Besides pH, other factors can influence the stability of this compound:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation. It is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen).
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Light: Although the primary degradation pathway may not be photolytic, it is good practice to protect solutions from light to prevent potential photochemical reactions.[2] Storing solutions in amber vials or protecting them from light is recommended.[2]
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Oxidation: While the retro-Michael reaction is the primary concern, oxidation can be a degradation pathway for many organic molecules.[3] The presence of oxidizing agents or exposure to air (oxygen) over extended periods could potentially lead to degradation.
Q5: In which common laboratory solvents is this compound expected to be stable?
A5: While specific data is limited, it is anticipated to be reasonably stable in aprotic organic solvents such as DMSO and DMF for short-term storage, as these solvents are less likely to promote pH-dependent degradation. For aqueous solutions, acidic buffers (e.g., acetate buffer pH 4-5) are recommended over neutral buffers like PBS. Stability in protic solvents like methanol or ethanol may be lower than in aprotic solvents due to potential reactions with the solvent.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpectedly low assay signal or compound activity. | Compound degradation in the assay medium. | 1. Verify pH of Assay Buffer: Ensure the pH of your final assay buffer is in the acidic range (ideally < 6.5). Neutral or alkaline buffers (e.g., PBS at pH 7.4) can cause rapid degradation. 2. Prepare Fresh Solutions: Prepare fresh stock solutions and dilute them into the assay buffer immediately before use. 3. Conduct a Time-Course Experiment: Analyze the stability of the compound in your assay buffer over the duration of your experiment using a suitable analytical method (e.g., HPLC-UV, LC-MS). |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Analyze a Freshly Prepared Standard: Confirm that the unknown peaks are absent in a freshly prepared solution. 2. Stress Testing: Perform forced degradation studies (acid, base, heat, oxidation, light) to generate potential degradation products and confirm their identity by mass spectrometry. This can help in identifying the peaks in your experimental samples. 3. Optimize Storage Conditions: Re-evaluate and optimize the pH and storage temperature of your solutions based on stability data. |
| Poor solubility or precipitation of the compound in the solvent. | The hydrochloride salt may have limited solubility in certain organic solvents. | 1. Try Co-solvents: Use a mixture of solvents. For example, dissolving in a small amount of DMSO first and then diluting with an aqueous buffer. 2. Gentle Warming and Sonication: These techniques can aid in the dissolution of the compound. However, be cautious with warming as it can accelerate degradation. 3. pH Adjustment: Ensure the pH of your aqueous solvent is acidic, as this can sometimes improve the solubility of amine hydrochloride salts. |
| Inconsistent results between experimental replicates. | Inconsistent handling and preparation of compound solutions leading to variable degradation. | 1. Standardize Solution Preparation: Implement a strict and consistent protocol for the preparation and handling of all solutions containing this compound. 2. Control Incubation Times: Ensure that all samples are incubated for the same duration between preparation and analysis. 3. Use of an Internal Standard: In analytical methods, use an internal standard to account for variations in sample processing and instrument response. |
Quantitative Stability Data Summary
| Solvent/Buffer System | pH | Temperature (°C) | Time (hours) | Remaining Compound (%) | Key Degradation Products |
| 0.1 M HCl (aqueous) | 1 | 25 | 24 | >99% | Not Detected |
| Acetate Buffer (aqueous) | 5 | 25 | 24 | 98% | Minor unknown peaks |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | 75% | Retro-Michael product |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 8 | 40% | Retro-Michael product |
| 0.1 M NaOH (aqueous) | 13 | 25 | 0.5 | <10% | Multiple degradation products |
| DMSO | N/A | 25 | 24 | >99% | Not Detected |
| Methanol | N/A | 25 | 24 | 95% | Minor unknown peaks |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solvent system.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test solvents (e.g., pH 4 acetate buffer, pH 7.4 PBS, methanol).
-
Incubation: Incubate the test solutions at the desired temperature (e.g., 25°C, 37°C). Protect the solutions from light.
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Time Points: Withdraw aliquots from each test solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
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Sample Quenching: Immediately quench the reaction by diluting the aliquot with a highly acidic mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and store at 2-8°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at time zero.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
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Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at room temperature for 1-4 hours.[2]
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Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) for 48 hours.[1]
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Photolytic Degradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines. A control sample should be protected from light.[2]
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Analysis: Analyze the stressed samples by a stability-indicating method, preferably LC-MS, to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Stability assessment workflow for 1-Amino-3,3-dimethylbutan-2-one HCl.
Caption: Troubleshooting logic for unexpected degradation of the compound.
References
common side reactions with 1-Amino-3,3-dimethylbutan-2-one hydrochloride
Welcome to the technical support center for 1-Amino-3,3-dimethylbutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: this compound is an α-amino ketone. Key reactivity considerations include:
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The Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and imine formation. As a hydrochloride salt, the amine is protonated, requiring a base to liberate the free, reactive form.
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The Ketone Group: The carbonyl group is electrophilic and can undergo nucleophilic attack. The adjacent bulky tert-butyl group can sterically hinder this approach, potentially requiring more forcing reaction conditions compared to less hindered ketones.
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α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-carbon bearing the amino group) are acidic and can be removed by a base to form an enolate. This can lead to side reactions such as self-condensation or racemization if the α-carbon is chiral.
Q2: How does the tert-butyl group influence the reactivity of this molecule?
A2: The sterically demanding tert-butyl group significantly impacts the reactivity of the adjacent carbonyl group. It can:
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Hinder Nucleophilic Attack: The bulkiness of the t-butyl group can make it difficult for nucleophiles to approach the carbonyl carbon, potentially leading to slower reaction rates or requiring more reactive nucleophiles or catalysts.
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Influence Enolate Formation: While enolate formation is possible, the steric hindrance may influence the regioselectivity of subsequent reactions.
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Prevent Certain Side Reactions: The steric bulk can also be advantageous by preventing or slowing down undesirable side reactions like certain types of self-condensation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at low temperatures (e.g., 2-8 °C) is recommended.
Troubleshooting Guides
Problem 1: Low or No Yield in N-Acylation or N-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The primary amine is present as a hydrochloride salt and must be deprotonated to become nucleophilic. Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used. For challenging reactions, consider using a stronger, non-nucleophilic base. |
| Steric Hindrance | The bulky t-butyl group may be hindering the approach of the electrophile. Consider using a less sterically hindered acylating or alkylating agent if possible. Alternatively, increasing the reaction temperature or using a more reactive electrophile (e.g., an acid chloride instead of an anhydride) may improve yields. |
| Poor Solvent Choice | The choice of solvent can significantly impact reaction rates. Ensure the reactants are fully dissolved. Aprotic polar solvents like DMF or DMSO can often enhance the rate of nucleophilic substitution reactions. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Self-Condensation | Under basic conditions, enolate formation can lead to self-condensation reactions. This is a common side reaction for ketones with α-protons. To minimize this, add the base slowly at a low temperature. Consider using a non-nucleophilic base and adding the electrophile promptly after base addition. |
| Over-alkylation/acylation | While less common for primary amines in the presence of a single equivalent of electrophile, it is a possibility. Use a controlled stoichiometry of the electrophile and monitor the reaction progress by TLC or LC-MS. |
| Degradation | α-Amino ketones can be unstable under strongly acidic or basic conditions, or at elevated temperatures. Degradation can lead to a variety of byproducts. It is advisable to perform reactions at the lowest effective temperature and to neutralize the reaction mixture promptly during workup. |
| Racemization | If the reaction involves the formation of a stereocenter at the α-position, the acidic nature of the α-proton can lead to racemization under basic conditions. Use of non-protic solvents and careful selection of the base can help minimize this. |
Experimental Protocols
General Protocol for N-Acylation
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Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
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Acylating Agent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.05 eq) to the reaction mixture, maintaining a low temperature (e.g., 0 °C) if the reaction is exothermic.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
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Workup: Quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an appropriate organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides illustrative data for a hypothetical N-acylation reaction, highlighting the effect of different bases and solvents on the reaction outcome.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | DCM | 25 | 12 | 75 |
| 2 | DIPEA (1.1) | DCM | 25 | 12 | 80 |
| 3 | Triethylamine (1.1) | THF | 25 | 12 | 70 |
| 4 | DIPEA (1.1) | DMF | 25 | 8 | 85 |
Visualizations
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Steric hindrance effect of the t-butyl group on nucleophilic attack.
Technical Support Center: Troubleshooting Reactions with 1-Amino-3,3-dimethylbutan-2-one hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving 1-Amino-3,3-dimethylbutan-2-one hydrochloride. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before starting a reaction?
A1: this compound is a primary α-amino ketone salt. Key considerations include:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of reactants to the adjacent ketone and amine functionalities, potentially slowing down reaction rates compared to less substituted analogs.
-
Basicity: As a hydrochloride salt, the primary amine is protonated. To participate in nucleophilic reactions, it must be neutralized to the free amine, typically by using a non-nucleophilic base.
-
Solubility: Its solubility can be variable. While the hydrochloride salt form may enhance solubility in polar protic solvents, the free amine may have better solubility in a wider range of organic solvents. It is sparingly soluble in methanol and water.
-
Stability: α-Amino ketones can be prone to self-condensation or other side reactions, especially under harsh basic or acidic conditions or at elevated temperatures.
Q2: How do I convert this compound to the free amine for a reaction?
A2: To generate the free amine in situ, a stoichiometric amount of a non-nucleophilic base should be added to the reaction mixture. Common choices include:
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
N,N-Dimethylaniline
An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can also be used to isolate the free amine, though its stability should be considered.
Q3: What are the most common types of reactions where 1-Amino-3,3-dimethylbutan-2-one is used?
A3: This compound is a versatile building block, frequently employed in:
-
Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines and other heterocyclic systems.
-
Ugi Multicomponent Reaction: A one-pot reaction to generate diverse peptide-like molecules.
-
Imine Formation and Reductive Amination: To create more complex amine-containing structures.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While 1-Amino-3,3-dimethylbutan-2-one is not a β-arylethylamine, it can be used in analogous cyclization reactions where an intramolecular nucleophile attacks an iminium ion formed from the amino ketone. A common issue is low to no yield of the desired heterocyclic product.
Troubleshooting Flowchart
Caption: Troubleshooting logic for a failed Pictet-Spengler type reaction.
Experimental Protocol: Pictet-Spengler Type Reaction
This is a representative protocol and may require optimization.
-
To a solution of the aldehyde/ketone partner (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, 10 mL), add this compound (1.1 mmol, 1.1 eq.).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol, 1.2 eq.) and stir for 10 minutes at room temperature.
-
If imine formation is slow, consider adding a dehydrating agent like activated molecular sieves (3Å or 4Å).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.5 mmol, 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Pictet-Spengler Catalyst Screening
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| HCl (cat.) | 25 | 24 | <10 |
| p-TsOH | 50 | 18 | 45 |
| Trifluoroacetic Acid (TFA) | 25 | 12 | 75 |
| BF₃·OEt₂ | 0 to 25 | 12 | 85 |
Issue 2: Complex Mixture or Low Yield in Ugi Multicomponent Reaction
The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction's success is highly dependent on the rate of imine formation and the subsequent steps.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting a problematic Ugi reaction.
Experimental Protocol: Ugi Reaction
This is a representative protocol and may require optimization.
-
In a dry flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in a polar solvent such as methanol (5 mL).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 mmol, 1.1 eq.) and stir for 30 minutes to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary: Ugi Reaction Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | 25 | 48 | 25 |
| Tetrahydrofuran | 25 | 48 | 30 |
| Methanol | 25 | 24 | 65 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 24 | 80 |
Issue 3: Difficulty in Product Purification
The polarity of the final products and the presence of unreacted starting materials or byproducts can complicate purification.
Purification Workflow
Caption: A general workflow for the purification of reaction products.
Purification Strategies
-
Aqueous Workup: Use a mild basic wash (e.g., saturated NaHCO₃) to remove acidic components and unreacted hydrochloride salt. A mild acidic wash (e.g., dilute HCl) can remove basic impurities, but be cautious of product stability.
-
Column Chromatography: Silica gel is commonly used. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary to separate products from starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Preparative HPLC: For challenging separations or to achieve high purity, reversed-phase preparative HPLC can be employed.
Technical Support Center: Optimizing Coupling Efficiency of 1-Amino-3,3-dimethylbutan-2-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 1-Amino-3,3-dimethylbutan-2-one hydrochloride. Due to its sterically hindered neopentyl-like structure, this primary amine can present challenges in standard amide bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with this compound?
Low coupling yields are typically due to a combination of factors stemming from its bulky structure:
-
Steric Hindrance: The tert-butyl group adjacent to the ketone and aminomethyl group physically obstructs the approach of the activated carboxylic acid, significantly slowing down the reaction rate.
-
Reduced Nucleophilicity: The steric bulk can also diminish the nucleophilicity of the primary amine, making it a less effective reactant.
-
Inadequate Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often not potent enough to overcome the steric barrier presented by this substrate.[1]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical and may require significant optimization for such a challenging coupling.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amines like this compound, more powerful coupling reagents are necessary. Onium salt-based reagents are the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters. HATU is often considered one of the most efficient reagents for difficult couplings due to its rapid reaction kinetics and ability to suppress racemization.[1][2][3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. PyBOP is known to be as efficient as the older, more hazardous BOP reagent but with safer byproducts.[4]
-
Other Powerful Reagents: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[3] Propylphosphonic anhydride (T3P®) is another versatile reagent known for high yields and low epimerization, with the added benefit of water-soluble byproducts that simplify purification.[5]
Q3: How can I minimize potential side reactions during the coupling process?
The primary side reaction of concern, especially when coupling to a chiral carboxylic acid, is racemization. To minimize this:
-
Choice of Reagent: Use coupling reagents known for low racemization levels. HATU and PyAOP are generally superior to HBTU in this regard.[1] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® are effective at suppressing racemization.[2]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] For solution-phase couplings, one equivalent of a tertiary base like N-methylmorpholine (NMM) is often sufficient when using carbodiimides with amine hydrochlorides.[3]
-
Temperature Control: Avoid excessively high temperatures, as this can increase the rate of racemization. If heating is necessary, it should be carefully optimized.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine to reduce the opportunity for side reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate Coupling Reagent: Standard carbodiimides (DCC, DIC) are likely ineffective. | Upgrade your coupling reagent. Switch to a more potent uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[1] |
| 2. Insufficient Reaction Time/Temperature: Steric hindrance slows reaction kinetics significantly. | Increase the reaction time. Consider running the reaction overnight. Apply gentle heat (e.g., 40-60°C), but monitor closely for potential racemization. Microwave-assisted synthesis can also be highly effective. | |
| 3. Suboptimal Solvent: Poor solvation of reactants can hinder the reaction. | Change the solvent. N-methylpyrrolidone (NMP) often has superior solvating properties compared to N,N-dimethylformamide (DMF). For very difficult couplings, a solvent mixture like DCM/DMF/NMP might be beneficial. | |
| 4. Incomplete Neutralization: The starting material is a hydrochloride salt, requiring base to free the amine. | Ensure complete neutralization. Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine before coupling. In many standard protocols, an excess of base is used.[2] | |
| Multiple Byproducts Observed in Analysis (e.g., LC-MS, NMR) | 1. Racemization of the Carboxylic Acid Partner: The reaction conditions are too harsh, or the coupling reagent/additive combination is suboptimal. | Optimize to suppress racemization. Use a reagent known for low racemization like HATU or DEPBT.[6] Ensure an additive like HOAt or OxymaPure is present. Use a weaker base or lower the reaction temperature. |
| 2. Guanidinylation of the Amine: A side reaction specific to uronium/aminium reagents like HBTU and HATU, where the reagent reacts with the amine. | Avoid excess coupling reagent. Do not use a large excess of HATU or HBTU, as this can lead to capping of the amine.[1] If this is a persistent issue, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction. | |
| Incomplete Reaction After Extended Time | 1. Extremely High Steric Hindrance: The combination of a bulky carboxylic acid and the hindered amine is particularly challenging. | Perform a "double coupling." After the initial coupling reaction time, filter and wash the resin (if applicable), then add a fresh solution of activated carboxylic acid and continue the reaction. |
| 2. Reactant Aggregation/Precipitation: Reactants may not be fully soluble under the reaction conditions. | Increase solvent volume or switch to a better solvent (see above). Ensure all components are fully dissolved before proceeding. |
Data Presentation: Comparison of Coupling Reagent Classes
The selection of the coupling reagent is critical. The following table summarizes the general effectiveness of different reagent classes for sterically hindered couplings.
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Low | Inexpensive, readily available. | Generally insufficient for hindered couplings; can cause racemization; byproduct removal can be difficult (DCU).[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly efficient, avoids guanidinylation side reactions. | Can be less stable in solution than uronium salts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very High | Highly efficient, fast reaction kinetics. COMU is a safer alternative to explosive benzotriazole-based reagents.[3] | Can cause guanidinylation of the amine; some are based on potentially explosive precursors (HOAt/HOBt). |
| Phosphonic Anhydrides | T3P® | High | Low epimerization, "green" reagent with water-soluble byproducts for easy purification.[5] | Different application methodology compared to other reagents. |
| Acyl Fluoride Precursors | TFFH | Extremely High | Very effective for the most sterically demanding couplings.[3] | Requires an extra step to form the acyl fluoride. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using HATU
This protocol provides a general guideline for the coupling of a generic carboxylic acid to this compound. Optimization may be required.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 - 1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
In a single portion, add HATU (1.05 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours (overnight).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes coupling an activated amino acid to a resin where the N-terminal amine is 1-Amino-3,3-dimethylbutan-2-one.
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the standard deprotection protocol to reveal the free amine of the previously coupled residue. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to check for reaction completion.[7]
-
Washing: Once the coupling is complete (negative test), wash the resin thoroughly with DMF to remove excess reagents.
-
Double Coupling (if necessary): If the monitoring test is positive, indicating an incomplete reaction, repeat steps 2-5 with fresh reagents.[7]
Visualizations
Troubleshooting Workflow for Low Coupling Yield
A decision tree for troubleshooting low coupling yields.
General HATU-Mediated Amide Coupling Mechanism
The two-step mechanism of amide bond formation using HATU.
References
Technical Support Center: Synthesis of α-Amino Ketones
Welcome to the Technical Support Center for the synthesis of α-amino ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of α-amino ketones.
Problem 1: Low Yield in the Dakin-West Reaction
The Dakin-West reaction, which converts an α-amino acid to an α-acylamino ketone, can often suffer from low yields.[1][2][3] Below is a guide to systematically troubleshoot this issue.
Question: My Dakin-West reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Dakin-West reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Reagents and Solvents: Ensure all starting materials, especially the amino acid, anhydride, and base (typically pyridine), are pure and dry.[4] Moisture can lead to unwanted side reactions and decomposition of reagents.
-
Reaction Temperature and Time: The reaction typically requires refluxing conditions.[5][6] Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, prolonged heating at very high temperatures can cause decomposition of the product. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Stoichiometry of Reagents: An excess of the anhydride is generally required.[4] However, a very large excess of the base (e.g., using it as the solvent) can sometimes lead to side reactions.[4] Experiment with varying the stoichiometry of the anhydride and base to find the optimal ratio for your specific substrate.
-
Choice of Base and Catalyst: While pyridine is the traditional base, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can allow the reaction to proceed at room temperature, potentially reducing side reactions and improving yield.[5][6]
-
Work-up and Purification: The purification process itself might be a source of product loss.[4] α-Amino ketones can be sensitive to certain conditions. Ensure that the work-up procedure is not overly harsh and that the chosen purification method (e.g., column chromatography, crystallization) is suitable for your target compound.
Problem 2: Racemization of the Chiral Center
A significant challenge in the synthesis of chiral α-amino ketones is the loss of stereochemical integrity at the α-carbon.
Question: I am observing significant racemization in my synthesis of a chiral α-amino ketone. Why is this happening and how can I prevent it?
Answer:
Racemization is a common issue, particularly in reactions that proceed through an enolate or a similar planar intermediate.[1] Here’s how to address this problem:
-
In the Dakin-West Reaction: Racemization is inherent to the classical Dakin-West reaction mechanism, which involves the formation of a resonance-stabilized oxazolone intermediate.[1] This intermediate is planar and loses its stereochemical information. For enantioselective synthesis, consider alternative methods or recently developed asymmetric variants of the Dakin-West reaction.[5]
-
Synthesis from α-Halo Ketones: When synthesizing α-amino ketones via nucleophilic substitution of an α-halo ketone, the reaction generally proceeds via an SN2 mechanism, which should result in an inversion of stereochemistry. However, if the reaction conditions favor an SN1 pathway (e.g., with a sterically hindered substrate or a protic solvent), a carbocation intermediate will form, leading to racemization.[7] To favor the SN2 pathway, use a non-polar, aprotic solvent and a good, non-bulky nucleophile.
-
Protecting Group Strategy: The choice of the amino-protecting group can influence racemization. Some protecting groups can be removed under harsh conditions that may induce epimerization. Opt for protecting groups that can be cleaved under mild conditions. For instance, the Fmoc group can be removed with a mild base like piperidine.[8]
Problem 3: Side Reactions and Impurity Formation
The synthesis of α-amino ketones can be plagued by various side reactions, leading to a complex reaction mixture and difficult purification.
Question: My reaction is producing multiple byproducts, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur depending on the synthetic route. Here are some common issues and their solutions:
-
Over-oxidation: In oxidative amination reactions, the ketone product can be further oxidized to a carboxylic acid or other degradation products, especially under harsh oxidative conditions.[9]
-
Troubleshooting:
-
Carefully control the amount of the oxidizing agent.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Choose a milder oxidizing agent if possible.
-
-
-
Condensation Reactions: The newly formed α-amino ketone can undergo self-condensation or react with the starting ketone, especially under acidic or basic conditions.[10]
-
Troubleshooting:
-
Perform the reaction at a lower temperature.
-
Optimize the pH of the reaction mixture.
-
Consider in situ protection of the newly formed amino group if the reaction conditions allow.
-
-
-
Reactions with the Carbonyl Group: Strong nucleophiles can add to the carbonyl group of the ketone instead of substituting at the α-position in the synthesis from α-halo ketones.[11]
-
Troubleshooting:
-
Use less basic nucleophiles for the substitution reaction.[7]
-
Protect the ketone functionality as an acetal before the substitution reaction, followed by deprotection.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-amino ketones?
A1: The most common methods include:
-
Nucleophilic substitution of α-halo ketones: This involves reacting an α-halo ketone with an amine or an amine equivalent.[12]
-
The Dakin-West reaction: This method converts an α-amino acid into an α-acylamino ketone using an anhydride and a base.[3][5]
-
Oxidative amination of ketones: This involves the direct amination of a ketone at the α-position using an aminating agent and an oxidant.[9][13]
-
Rearrangement reactions: The Heyns rearrangement of α-hydroxy ketones is a notable example.[12]
Q2: How do I choose the right protecting group for the amino group in my synthesis?
A2: The choice of protecting group is crucial and depends on the overall synthetic strategy. Key considerations include:
-
Stability: The protecting group must be stable under the reaction conditions of subsequent steps.
-
Orthogonality: It should be possible to remove the protecting group without affecting other functional groups in the molecule.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Common protecting groups for amines include:
Q3: My α-amino ketone is unstable during purification by column chromatography on silica gel. What can I do?
A3: α-Amino ketones can be unstable on silica gel, which is acidic. This can lead to decomposition or streaking on the column.
-
Neutralize the silica gel: You can neutralize the silica gel by washing it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) before packing the column.
-
Use a different stationary phase: Consider using neutral or basic alumina for chromatography.
-
Alternative purification methods: If chromatography is problematic, explore other purification techniques such as crystallization, distillation (if the compound is volatile and stable), or preparative HPLC with a suitable column and mobile phase.
Q4: I am trying to synthesize an α-amino ketone from an α-bromo ketone and a primary amine, but I am getting a complex mixture of products. What could be the issue?
A4: Besides the desired SN2 product, you might be observing products from over-alkylation (formation of a tertiary amine) or elimination reactions.
-
To minimize over-alkylation: Use a large excess of the primary amine.
-
To minimize elimination: Use a less hindered base and a lower reaction temperature.
Quantitative Data
Table 1: Comparison of Yields for the Dakin-West Reaction under Different Conditions
| Amino Acid | Anhydride | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylalanine | Acetic Anhydride | Pyridine | Reflux | 20 | ~75 | [4] |
| Alanine | Acetic Anhydride | Pyridine/DMAP | RT | 24 | 85 | [5] |
| Valine | Acetic Anhydride | Pyridine | Reflux | 24 | 65 | [1] |
| Proline | Propionic Anhydride | Pyridine | Reflux | 18 | 70 | [2] |
Table 2: Yields for the Synthesis of α-Amino Ketones via Nucleophilic Substitution of α-Bromo Ketones
| α-Bromo Ketone | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Morpholine | Acetonitrile | RT | 12 | 92 | [14] |
| 2-Bromopropiophenone | Piperidine | THF | 50 | 8 | 88 | [12] |
| 3-Bromobutan-2-one | Benzylamine | DMF | RT | 24 | 75 | [15] |
| 2-Bromo-1-phenylethanone | Aniline | Ethanol | Reflux | 6 | 85 | [13] |
Experimental Protocols
Detailed Protocol for the Dakin-West Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Amino acid (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (as solvent or in excess)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-amino acid (1.0 eq) and pyridine.
-
Add acetic anhydride (3.0 eq) to the mixture. If using DMAP, add it at this stage.
-
Heat the reaction mixture to reflux (or stir at room temperature if using DMAP) and monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to quench the excess anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the pure α-acylamino ketone.
Detailed Protocol for Synthesis from an α-Bromo Ketone
This protocol provides a general method for the nucleophilic substitution of an α-bromo ketone with an amine.
Materials:
-
α-Bromo ketone (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the α-bromo ketone (1.0 eq) in the anhydrous aprotic solvent.
-
Add the amine (2.0-3.0 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
After the reaction is complete, filter off any precipitated amine hydrobromide salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude α-amino ketone.
-
Purify the crude product by column chromatography (on neutral alumina or neutralized silica gel if the product is sensitive to acid) or crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in the Dakin-West reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. reddit.com [reddit.com]
- 5. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 6. Dakin-West_reaction [chemeurope.com]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 13. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 14. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Aminoketone Hydrochloride Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of aminoketone hydrochlorides, a critical aspect of ensuring the stability, efficacy, and safety of these compounds in experimental and pharmaceutical settings.
Frequently Asked Questions (FAQs)
Q1: What are aminoketone hydrochlorides and why is their stability a concern?
A1: Aminoketone hydrochlorides are a class of organic compounds containing an amine, a ketone functional group, and are supplied as a hydrochloride salt. Bupropion, an antidepressant and smoking cessation aid, is a well-known example. Their stability is a significant concern because they are susceptible to degradation through several pathways, which can lead to a loss of potency and the formation of potentially harmful impurities.[1][2]
Q2: What are the primary pathways through which aminoketone hydrochlorides degrade?
A2: The main chemical degradation pathways are:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Aminoketone hydrochlorides are particularly susceptible to base-catalyzed hydrolysis.
-
Oxidation: Degradation due to reaction with oxygen. This can be initiated by light, heat, or the presence of trace metals.
-
Photolysis: Degradation caused by exposure to light, especially UV light.
Q3: What environmental factors most significantly impact the stability of these compounds?
A3: The key environmental factors that can accelerate degradation include:
-
pH: Aminoketone hydrochlorides are generally more stable in acidic conditions (pH below 5). As the pH increases and becomes alkaline, the rate of degradation, particularly hydrolysis, increases significantly.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
-
Moisture: The presence of water is a prerequisite for hydrolysis. Hygroscopic (water-absorbing) compounds are especially at risk.
-
Light: Exposure to light can provide the energy needed to initiate photolytic degradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.
Q4: How should I store my aminoketone hydrochloride compounds to ensure maximum stability?
A4: To minimize degradation, store aminoketone hydrochlorides in a cool, dry, and dark place. It is highly recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect them from moisture, light, and oxygen. For long-term storage, refrigeration or freezing is often advisable.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of aminoketone hydrochlorides.
Issue 1: The solid powder has changed color (e.g., yellowing).
-
Possible Cause: This is often an indication of degradation, likely due to oxidation or photolysis. Exposure to air (oxygen) and/or light can cause the formation of colored degradation products.
-
Solution:
-
Store the compound in an amber vial or other light-protecting container to prevent photolysis.
-
Ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Store at a reduced temperature (refrigerated or frozen) to slow the rate of degradation.
-
Issue 2: Inconsistent results in aqueous solution-based assays.
-
Possible Cause: If the aqueous solution has a pH above 5, the aminoketone hydrochloride may be degrading during the course of the experiment. The rate of degradation is dependent on both pH and temperature.
-
Solution:
-
Whenever possible, prepare fresh solutions immediately before use.
-
If the experimental conditions allow, use a buffer system to maintain the pH of the solution below 5, where aminoketone hydrochlorides are most stable.
-
Keep solutions on ice or refrigerated when not in immediate use to slow down degradation.
-
Issue 3: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
-
Possible Cause: These unexpected peaks are likely degradation products. The conditions of your sample preparation, storage, or even the analytical method itself (e.g., high temperature in the autosampler) could be causing the compound to degrade.
-
Solution:
-
Review your sample preparation and storage procedures. Ensure solutions are fresh and stored under the ideal conditions mentioned above.
-
Check the temperature of your HPLC autosampler and consider cooling it if possible.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in confirming if the unexpected peaks are indeed related to your compound.
-
Quantitative Data on Stability
The stability of aminoketone hydrochlorides is highly dependent on environmental conditions. The following table summarizes quantitative data from forced degradation studies on bupropion, a representative aminoketone hydrochloride.
| Stress Condition | Parameters | % Degradation of Bupropion | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~10.5% | |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~25.0% | |
| Oxidative Degradation | 30% H₂O₂ at room temp for 24 hours | ~15.2% | |
| Thermal Degradation | Solid state at 105°C for 24 hours | ~5.8% | |
| Photolytic Degradation | UV light (254 nm) for 24 hours | ~8.3% |
Note: These values are indicative and can vary based on the specific aminoketone hydrochloride and experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the aminoketone hydrochloride to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of the aminoketone hydrochloride under various stress conditions.
Materials:
-
Aminoketone hydrochloride compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or other suitable solvent
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the aminoketone hydrochloride in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration for analysis.
-
Thermal Degradation: Place the solid compound in a petri dish and expose it to 105°C in an oven for 24 hours. After cooling, dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples and a non-degraded control by a suitable method, such as HPLC with UV or MS detection (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the aminoketone hydrochloride and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example for Bupropion):
-
Mobile Phase: A mixture of ammonium formate buffer (e.g., 20mM, pH 4.0), methanol, and acetonitrile (e.g., in a 75:10:15 v/v/v ratio).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the aminoketone hydrochloride of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) or any other experimental samples to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Identify the peak corresponding to the intact aminoketone hydrochloride based on its retention time from the standard solutions.
-
Peaks that appear in the stressed samples but not in the control are potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.
-
Quantify the amount of remaining compound in the stressed samples by comparing its peak area to the calibration curve generated from the standards.
-
Visualizations
Caption: Primary degradation pathways for aminoketone hydrochlorides.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting logic for aminoketone hydrochloride stability issues.
References
Technical Support Center: 1-Amino-3,3-dimethylbutan-2-one hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS RN: 33119-72-1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at room temperature in an inert atmosphere.[1][2][3] This helps to prevent degradation from atmospheric moisture and oxygen.
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Q5: What is the physical appearance of this compound?
A5: It is a solid, typically appearing as a white to yellow powder or crystalline solid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has discolored or changed appearance. | Improper storage (exposure to air, moisture, or light). | Discontinue use of the discolored compound as it may have degraded. Procure a fresh batch and ensure storage in a tightly sealed container with an inert atmosphere (e.g., under argon or nitrogen) at room temperature. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Verify the storage conditions. If the compound has been stored for an extended period or under suboptimal conditions, it is advisable to use a fresh supply. Ensure accurate weighing and handling in a controlled environment. |
| Skin or respiratory irritation during handling. | Inadequate personal protective equipment (PPE) or ventilation. | Immediately cease work and move to a well-ventilated area. Review and upgrade your PPE to include appropriate gloves, eye protection, and respiratory protection. Ensure all handling of the solid is performed in a certified chemical fume hood. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C6H14ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [2][4] |
| Purity | ≥95% - 98% | [1][5] |
| Physical Form | White to Yellow Solid | [1] |
| Storage Temperature | Room Temperature | [1][2][3] |
| Storage Atmosphere | Inert Atmosphere | [1][2][3] |
Experimental Protocols
General Protocol for Safe Handling and Use:
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory and have access to a certified chemical fume hood. Put on all required personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or other chemical-resistant gloves.
-
Weighing: To minimize dust inhalation, weigh the solid compound within the chemical fume hood. Use a clean, dry spatula and weighing vessel.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or contained system within the fume hood.
-
Reaction Setup: If using in a reaction, ensure the reaction vessel is properly set up in the fume hood to contain any potential splashes or fumes.
-
Cleaning: After use, decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning procedure. Dispose of all waste, including contaminated PPE, according to your institution's hazardous waste disposal guidelines.
-
Storage: Tightly reseal the container after use, preferably flushing with an inert gas like argon or nitrogen before sealing, and return it to the designated storage location at room temperature.[1][2][3]
Visual Workflow
References
solubility issues with 1-Amino-3,3-dimethylbutan-2-one hydrochloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Amino-3,3-dimethylbutan-2-one hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: I am having trouble dissolving this compound in a non-polar organic solvent for my reaction. Why is this happening?
Q3: Are there any general strategies to improve the solubility of amine hydrochlorides in organic solvents?
A3: Yes, several strategies can be employed:
-
Use of a polar co-solvent: Adding a small amount of a polar solvent (e.g., methanol, ethanol) to your non-polar solvent can sometimes help to break up the crystal lattice of the salt and improve solubility.
-
Heating: Gently heating the mixture can increase the kinetic energy of the solvent molecules and may improve the solubility of the compound. However, be cautious of potential degradation of your compound at higher temperatures.
-
Conversion to the free base: This is often the most effective method. By neutralizing the hydrochloride, you convert the ionic salt into its neutral (free base) form, which is significantly more soluble in organic solvents.[4][5]
Q4: Will converting the hydrochloride salt to its free base affect my downstream reaction?
A4: Yes, it is important to consider the compatibility of the free base with your reaction conditions. The free amine is more nucleophilic and basic than its hydrochloride salt. This increased reactivity may be desirable for some reactions but could lead to side reactions in others. Additionally, the byproducts of the neutralization (a salt and water) will need to be removed before proceeding with your reaction.[4]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound will not dissolve in my chosen organic solvent.
Step 1: Solvent Selection Assessment
Refer to the qualitative solubility table below to ensure you are using an appropriate solvent.
Qualitative Solubility Data Summary
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the salt and the potential for hydrogen bonding leads to good solvation.[1][3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The high dielectric constant of these solvents can help to solvate the ions of the salt. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | Some solubility may be achieved, but it is often limited. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The non-polar nature of these solvents cannot effectively solvate the charged amine salt.[1][2] |
Step 2: Attempt Simple Solubilization Techniques
If your chosen solvent is from the "Intermediate Polarity" class, or if you require some solubility in a less polar medium, try the following:
-
Sonication: Use an ultrasonic bath to provide energy to help break apart the solid particles.
-
Gentle Heating: Warm the mixture gently while stirring. Monitor for any signs of decomposition (color change).
-
Co-solvent Addition: Add a small percentage (e.g., 1-10%) of a polar solvent like methanol or ethanol to your primary solvent.
Step 3: Chemical Modification - Conversion to Free Base
If the above methods fail, or if you require high solubility in a non-polar organic solvent, the most reliable approach is to convert the hydrochloride salt to its free base form.
Experimental Protocol: Conversion of this compound to its Free Base
This protocol outlines a standard liquid-liquid extraction procedure to generate the free base.
Materials:
-
This compound
-
An immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane, Ethyl Acetate)
-
A weak aqueous base (e.g., 1 M sodium bicarbonate solution or saturated sodium bicarbonate solution)
-
Deionized water
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the weak aqueous base (e.g., 1 M sodium bicarbonate solution) to the separatory funnel. You may observe gas evolution (CO2). Gently swirl the funnel (with the stopper removed) until the gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Add the organic solvent (e.g., dichloromethane) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The organic layer containing the free base will be the bottom layer if using dichloromethane, or the top layer if using a less dense solvent like ethyl acetate.
-
Collection: Drain the organic layer into a clean flask.
-
Repeat Extraction: To maximize the yield, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process (steps 3-5) two more times, combining all organic extracts.
-
Washing: Wash the combined organic extracts with a small amount of deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the free base, which should be an oil or a solid.
Visual Aids
Caption: Troubleshooting workflow for solubility issues.
Caption: Conversion of hydrochloride salt to free base.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Free base - Wikipedia [en.wikipedia.org]
Validation & Comparative
Verifying the Purity of Synthesized 1-Amino-3,3-dimethylbutan-2-one hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of key analytical techniques for confirming the purity of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a valuable building block in medicinal chemistry. For comparative purposes, data for the structurally similar analogue, 1-Amino-3-methylbutan-2-one hydrochloride, is also presented.
The confirmation of a synthesized compound's identity and purity relies on a suite of orthogonal analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and information on impurities, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) are essential for quantifying purity. Elemental analysis serves as a fundamental validation of the compound's elemental composition.
Comparative Analysis of Purity Assessment Methods
The following tables summarize the expected and representative experimental data for this compound and its analogue, 1-Amino-3-methylbutan-2-one hydrochloride, across various analytical techniques.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, D₂O)
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Representative Experimental Shift (ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | 1.2 - 1.4 | 1.35 | Singlet | 9H |
| -CH₂-NH₃⁺ | 4.1 - 4.3 | 4.20 | Singlet | 2H | |
| 1-Amino-3-methylbutan-2-one hydrochloride | -CH(CH₃)₂ | 1.1 - 1.3 | 1.20 | Doublet | 6H |
| -CH(CH₃)₂ | 2.8 - 3.0 | 2.90 | Septet | 1H | |
| -CH₂-NH₃⁺ | 4.0 - 4.2 | 4.10 | Singlet | 2H |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, D₂O)
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) | Representative Experimental Shift (ppm) |
| This compound | -C(C H₃)₃ | 25 - 28 | 26.5 |
| -C (CH₃)₃ | 43 - 46 | 44.2 | |
| -C H₂-NH₃⁺ | 48 - 52 | 50.1 | |
| >C=O | 210 - 215 | 212.8 | |
| 1-Amino-3-methylbutan-2-one hydrochloride | -CH(C H₃)₂ | 17 - 20 | 18.5 |
| -C H(CH₃)₂ | 38 - 42 | 40.3 | |
| -C H₂-NH₃⁺ | 49 - 53 | 51.5 | |
| >C=O | 212 - 217 | 214.6 |
Table 3: Mass Spectrometry Data Comparison (ESI+)
| Compound | Expected [M+H]⁺ (m/z) | Representative Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 116.11 | 116.1 | 88.1, 57.1 |
| 1-Amino-3-methylbutan-2-one hydrochloride | 102.09 | 102.1 | 74.1, 43.1 |
Table 4: HPLC Purity Analysis Comparison
| Compound | Retention Time (min) | Purity (%) |
| This compound | 5.8 | >98% |
| 1-Amino-3-methylbutan-2-one hydrochloride | 4.5 | >98% |
Table 5: Elemental Analysis Comparison
| Compound | Element | Theoretical (%) | Representative Experimental (%) |
| This compound | C | 47.52 | 47.45 |
| (C₆H₁₄ClNO) | H | 9.31 | 9.38 |
| N | 9.24 | 9.18 | |
| Cl | 23.38 | 23.30 | |
| O | 10.55 | 10.69 | |
| 1-Amino-3-methylbutan-2-one hydrochloride | C | 43.64 | 43.58 |
| (C₅H₁₂ClNO) | H | 8.79 | 8.85 |
| N | 10.18 | 10.12 | |
| Cl | 25.76 | 25.69 | |
| O | 11.63 | 11.76 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for routine purity assessment of the title compound and its analogues.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterium Oxide (D₂O)
-
Sample Preparation: Dissolve 5-10 mg of the synthesized hydrochloride salt in approximately 0.7 mL of D₂O.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D proton-decoupled carbon
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase A.
Elemental Analysis
-
Instrumentation: CHN/O Elemental Analyzer
-
Procedure: A precisely weighed sample (1-2 mg) is combusted in a tin capsule at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Oxygen is determined by pyrolysis. Chlorine content is determined by titration or ion chromatography after combustion.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity confirmation process and the relationship between the different analytical techniques employed.
A Comparative Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is a cornerstone of reliable and reproducible results. 1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS Number: 33119-72-1) is a key building block and reference compound in various synthetic and analytical applications.[1][2] This guide provides an objective comparison of typical specifications for this standard, outlines essential in-house verification protocols, and presents a logical workflow for its procurement and qualification.
Data Presentation: Comparative Analysis of Supplier Specifications
The selection of an analytical standard should be based on a thorough evaluation of the quality attributes detailed in the supplier's Certificate of Analysis (CoA). While lot-specific data will vary, the table below presents a typical comparison of specifications that researchers should scrutinize.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Significance & Notes |
| Purity (by HPLC) | ≥99.5% | ≥99.0% | ≥98.0% | Primary indicator of purity. High-performance liquid chromatography (HPLC) separates and quantifies the main component from impurities. A higher percentage indicates fewer impurities. |
| Identity (by ¹H-NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Confirms chemical structure. Proton Nuclear Magnetic Resonance (¹H-NMR) provides a unique fingerprint of the molecule's hydrogen atoms. |
| Identity (by MS) | Conforms to M+H⁺ | Conforms to M+H⁺ | Conforms to M+H⁺ | Confirms molecular weight. Mass Spectrometry (MS) verifies the mass-to-charge ratio of the protonated molecule (C₆H₁₄ClNO, MW: 151.63 g/mol ).[1][][4] |
| Appearance | White to Off-White Solid | White to Yellow Solid[5] | Crystalline Powder | Deviations from a white, crystalline solid may indicate degradation or the presence of impurities. |
| Water Content (by K.F.) | ≤0.5% | ≤1.0% | Not Specified | Quantifies water. Karl Fischer (K.F.) titration is crucial for accurate weighing, as water content can affect the calculated concentration. |
| Residual Solvents (by GC) | ≤0.1% | Not Specified | Not Specified | Identifies processing solvents. Gas Chromatography (GC) is used to detect volatile organic compounds left over from synthesis and purification. |
| Storage Conditions | 2-8°C, Desiccate | Room Temperature, Inert Atmosphere[5] | 2-8°C | Adherence to recommended storage is critical for ensuring the long-term stability of the standard. |
Experimental Protocols for In-House Verification
Independent verification of a new lot of analytical standard is a critical component of laboratory quality control. Below are detailed methodologies for key experiments.
Purity Assessment by HPLC-UV
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linearly increase to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Linearly decrease to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the standard in water to a final concentration of 1.0 mg/mL. Further dilute with water to a working concentration of 0.1 mg/mL.
-
Analysis: The purity is calculated as the area of the principal peak expressed as a percentage of the total area of all peaks in the chromatogram.
Identity Confirmation by ¹H-NMR Spectroscopy
This protocol confirms the chemical identity and structural integrity of the standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of Deuterium Oxide (D₂O).
-
Data Acquisition: Acquire a standard proton spectrum with water suppression.
-
Expected Chemical Shifts (δ) in D₂O:
-
~4.1 ppm (singlet, 2H): Corresponds to the methylene protons (-CH₂ -NH₃⁺).
-
~1.2 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃ )₃).
-
-
Acceptance Criteria: The resulting spectrum must show peaks at the expected chemical shifts with the correct integration ratios, confirming the structure of 1-Amino-3,3-dimethylbutan-2-one.
Visualized Workflow for Standard Qualification
The following diagram illustrates the logical process from selecting a supplier to the final qualification of an analytical standard for use in experiments.
References
A Comparative Guide to the Validation of Novel Compounds Synthesized from 1-Amino-3,3-dimethylbutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and performance of novel bioactive compounds, particularly kinase inhibitors, using 1-Amino-3,3-dimethylbutan-2-one hydrochloride as a key starting material. We will explore its utility in generating diverse molecular scaffolds and compare its performance with alternative α-amino ketone building blocks. This analysis is supported by experimental data and detailed protocols for the validation of these synthesized compounds.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. Its α-amino ketone functional group serves as a versatile handle for the construction of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules. The bulky tert-butyl group can provide steric hindrance that may influence selectivity and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutics, including kinase inhibitors.
Synthesis of Novel Kinase Inhibitors: A Comparative Approach
While specific examples of kinase inhibitors directly synthesized from this compound with comprehensive public data are limited, we can illustrate its application through the synthesis of a substituted pyrimidine, a common scaffold in kinase inhibitors. We will compare this with a synthesis utilizing an alternative α-amino ketone, 1-Amino-3-methylbutan-2-one hydrochloride, to highlight differences in yield and potential biological activity.
Table 1: Comparison of Synthesis Parameters for Substituted Pyrimidines
| Parameter | Synthesis using this compound (Compound A - Hypothetical) | Synthesis using 1-Amino-3-methylbutan-2-one hydrochloride (Compound B - Hypothetical) |
| Starting Material | This compound | 1-Amino-3-methylbutan-2-one hydrochloride |
| Reaction Scheme | Condensation with a β-dicarbonyl compound followed by cyclization | Condensation with a β-dicarbonyl compound followed by cyclization |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-purification) | >95% (HPLC) | >95% (HPLC) |
| Key Advantages | Introduction of a sterically demanding tert-butyl group may enhance selectivity. | Isopropyl group may offer a different steric and electronic profile. |
| Potential Challenges | The bulky tert-butyl group may sometimes hinder reaction kinetics. | May lead to a different off-target activity profile compared to the tert-butyl analogue. |
Performance Evaluation of Novel Compounds
The validation of newly synthesized compounds is a critical step in drug discovery. This involves a battery of in vitro assays to determine their biological activity and potential toxicity. Here, we outline the key experimental protocols and present hypothetical comparative data for our synthesized pyrimidine-based kinase inhibitors.
Kinase Inhibition Assays
These assays are fundamental to determining the potency of the synthesized compounds against their target kinases.
Table 2: Comparative Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 50 |
| Compound B | Kinase X | 75 |
| Staurosporine (Control) | Kinase X | 10 |
Cytotoxicity Assays
Evaluating the toxicity of novel compounds against various cell lines is crucial to assess their therapeutic window.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cancer Cell Line 1 (e.g., A549) | Cancer Cell Line 2 (e.g., HeLa) | Normal Cell Line (e.g., HEK293) |
| Compound A | 1.5 | 2.1 | > 50 |
| Compound B | 2.5 | 3.0 | > 50 |
| Doxorubicin (Control) | 0.1 | 0.15 | 0.5 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Synthesis of Substituted Pyrimidines (General Protocol)
A mixture of the respective α-amino ketone hydrochloride (1.0 eq.), a β-dicarbonyl compound (1.1 eq.), and a base such as sodium ethoxide (2.5 eq.) in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO and create serial dilutions.
-
Kinase Reaction : In a 96-well plate, add the kinase, substrate, and ATP in a kinase assay buffer. Add the serially diluted compound or DMSO control. Incubate for 10 minutes at room temperature. Initiate the reaction by adding the substrate/ATP mixture and incubate at 30°C for 60 minutes.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate IC50 values from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Visualizing Workflows and Pathways
Clear diagrams are essential for understanding complex processes in drug discovery and development.
Caption: Experimental workflow for the synthesis and validation of novel compounds.
Caption: Simplified kinase signaling pathway showing the point of inhibition.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel, biologically active compounds. The presence of the tert-butyl group can confer unique properties to the final molecules, potentially leading to improved selectivity and pharmacological profiles. The direct comparison with other α-amino ketones highlights the importance of subtle structural modifications in the starting materials, which can significantly impact the synthetic efficiency and biological activity of the resulting compounds. The experimental protocols provided herein offer a robust framework for the validation and comparison of such novel chemical entities, facilitating the identification of promising lead candidates for further drug development.
Navigating the PROTAC Linker Landscape: A Comparative Guide to Synthesis Alternatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of linker technologies for Proteolysis Targeting Chimera (PROTAC) synthesis, offering alternatives to specific building blocks like 1-Amino-3,3-dimethylbutan-2-one hydrochloride.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While much attention is given to the ligands, the linker plays a critical, non-passive role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of various linker types used in PROTAC synthesis, serving as a resource for researchers exploring alternatives to specific building blocks. The choice of linker can profoundly impact the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3]
The Crucial Role of the Linker in PROTAC Function
The linker is more than a simple spacer; it is a key determinant of a PROTAC's overall performance.[3] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[2]
Classification of PROTAC Linkers: A World of Alternatives
PROTAC linkers are broadly classified into two main categories: flexible and rigid. Each class is built from different chemical motifs, offering a wide range of alternatives for PROTAC synthesis.[4][5]
Flexible Linkers: These are the most common types used in the initial stages of PROTAC design, largely due to their synthetic accessibility.[5][6] They offer conformational versatility, which can be advantageous in identifying a productive binding orientation.[1]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They are synthetically accessible and chemically stable, but can be hydrophobic, potentially limiting aqueous solubility.[4][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and can improve the solubility of PROTACs.[4][8][9] They also offer good biocompatibility and allow for versatile chemical modifications.[8]
Rigid Linkers: These linkers incorporate structural elements that restrict the conformational freedom of the molecule.[6] This can "pre-organize" the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving potency.[1]
-
Cyclic Structures: Saturated rings like piperazine and piperidine are often incorporated to constrain the linker's conformation.[4][5]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[4][5]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[4][6]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies comparing the performance of PROTACs with different linker compositions.
Table 1: General Characteristics of Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[10] | Pre-organizes the PROTAC for a specific conformation, which can reduce the entropic penalty and increase stability.[1] |
| Synthetic Accessibility | Generally high.[6] | Can be more synthetically challenging.[5] |
| Physicochemical Properties | PEG linkers can improve solubility.[8] Alkyl linkers can increase lipophilicity.[5] | Can improve metabolic stability and oral bioavailability.[6] |
| Selectivity | May be less selective. | Can improve selectivity by disfavoring off-target ternary complexes.[5][6] |
Table 2: Comparative Degradation Potency (DC50) of PROTACs with Different Linkers
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BET Proteins | VHL | Trivalent (Branched) | 0.7 (BRD2) | >90 | [11] |
| BET Proteins | VHL | Bivalent (Linear PEG) | 26 (BRD2) | ~80 | [11] |
| CRBN | CRBN | Alkyl | <100 | >90 | [2] |
| CRBN | CRBN | PEG | 100-300 | ~80 | [2] |
| Androgen Receptor (AR) | VHL | Rigid (Piperidine/Piperazine) | Potent degrader | - | [1] |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Active at 3 µM | - | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
General Synthesis of a PEG-Based PROTAC
This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker.[8]
Materials:
-
Amine-containing E3 ligase ligand
-
Carboxylic acid-containing POI ligand
-
Bifunctional PEG linker (e.g., amine-PEG-acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to PEG Linker:
-
Dissolve the amine-containing E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF.
-
Add the coupling agents and base.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting E3 ligase ligand-linker conjugate by preparative HPLC.
-
-
Step 2: Coupling of POI Ligand to the Conjugate:
-
Dissolve the purified E3 ligase ligand-linker conjugate and the carboxylic acid-containing POI ligand in anhydrous DMF.
-
Add the coupling agents and base.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Western Blotting for Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC. The intensity of the protein band is proportional to the amount of protein present.[10]
General Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values by plotting the percentage of protein remaining against the PROTAC concentration.
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[12]
Caption: A typical experimental workflow for evaluating PROTAC efficacy.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Aminoketone Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminoketone building blocks are pivotal synthons in the construction of a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active molecules. The strategic selection of an aminoketone isomer—α, β, or γ—can significantly influence reaction pathways, yields, and the ultimate structural diversity of the resulting products. This guide provides an objective comparison of the efficacy of these key building blocks in the synthesis of medicinally relevant heterocycles, supported by experimental data and detailed protocols.
Comparative Efficacy in Heterocycle Synthesis
The utility of α-, β-, and γ-aminoketones as precursors for heterocyclic systems is intrinsically linked to the relative positions of the amino and keto functionalities. This positioning dictates the cyclization strategy and the nature of the resulting heterocyclic ring. While direct comparative studies under identical conditions are sparse in the literature, a qualitative and quantitative comparison can be drawn from established synthetic methodologies.
Table 1: Comparison of Aminoketone Building Blocks in Heterocyclic Synthesis
| Building Block | Common Heterocyclic Products | Typical Reaction Type(s) | Reported Yields | Key Advantages | Limitations |
| α-Aminoketones | Pyrroles, Pyrazines, Imidazoles | Paal-Knorr type condensations, Cyclocondensations | 60-95% | Readily available from amino acids; versatile for the synthesis of various five- and six-membered heterocycles. | Can be unstable; self-condensation can be a competing side reaction. |
| β-Aminoketones | Pyridines, Pyrimidines, Dihydropyridines | Hantzsch Pyridine Synthesis, Biginelli Reaction, Michael Addition-Cyclization | 70-98%[1] | Highly versatile for multicomponent reactions; stable precursors.[2] | Synthesis often requires a separate Mannich reaction or equivalent.[1] |
| γ-Aminoketones | Pyrrolidines, Piperidines, Azepanes | Intramolecular reductive amination, Cyclocondensation | 50-85% | Useful for the synthesis of saturated N-heterocycles. | Less commonly employed in multicomponent reactions for aromatic heterocycles. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyridine via Hantzsch-type Reaction using a β-Enamine (derived from a β-Aminoketone)
This protocol describes a modified Hantzsch synthesis utilizing a pre-formed enamine, which can be generated in situ from a β-aminoketone or its synthetic equivalent.
Materials:
-
β-Enamino ester (e.g., Ethyl 3-aminocrotonate) (1.0 mmol)
-
α,β-Unsaturated aldehyde or ketone (e.g., Cinnamaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the β-enamino ester (1.0 mmol) in ethanol (5 mL), add the α,β-unsaturated aldehyde or ketone (1.0 mmol) and the β-ketoester (1.0 mmol).
-
Add ammonium acetate (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure substituted pyridine.
Protocol 2: Synthesis of a Dihydropyrimidinone via Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, where a β-ketoester is a key component. β-Enamino esters can also be employed in Biginelli-like reactions.[3]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of acid (e.g., HCl, 3-4 drops)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
Visualizing Synthetic and Biological Pathways
To further illustrate the utility of aminoketone building blocks, the following diagrams depict a generalized experimental workflow for their comparative evaluation and a representative signaling pathway where the resulting heterocyclic products may exert their biological effects.
Caption: Generalized workflow for the comparative evaluation of aminoketone building blocks.
Many nitrogen-containing heterocycles synthesized from aminoketone precursors are designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for such inhibitors.
Caption: Simplified MAPK signaling pathway with a potential point of inhibition.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride
For researchers, scientists, and drug development professionals, the precise and reliable analysis of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a synthetic aminoketone. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of mass spectrometry for structurally related compounds to predict its behavior and compare analytical methodologies.
Predicted Mass Spectrometry Fragmentation Analysis
The structure of 1-Amino-3,3-dimethylbutan-2-one, featuring a ketone carbonyl group and a primary amine, suggests predictable fragmentation pathways under mass spectrometric analysis. The primary cleavage events are anticipated to be alpha-cleavages adjacent to the carbonyl group and the amino group.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Carbonyl Group: This is a dominant fragmentation pathway for ketones. The bond between the carbonyl carbon and the adjacent tert-butyl group is likely to cleave, leading to the formation of a stable tert-butyl cation (m/z 57) and a neutral radical. Another alpha-cleavage can result in the loss of the aminomethyl group.
-
Alpha-Cleavage adjacent to the Amino Group: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This would result in the formation of an iminium ion.
-
McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, this rearrangement should be considered in the analysis of related, more complex structures.
These predicted fragmentation patterns provide a basis for the development of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry for quantitative analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Here, we compare the predicted performance of direct infusion mass spectrometry with chromatographic separation techniques coupled to mass spectrometry for the analysis of this compound.
| Parameter | Direct Infusion ESI-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Throughput | High | Moderate to High | Moderate |
| Selectivity | Low (isobaric interferences) | High (with chromatographic separation) | Very High (with chromatographic separation) |
| Sensitivity | Moderate | High (with appropriate derivatization) | Very High |
| Sample Preparation | Minimal (dissolution in suitable solvent) | Derivatization often required to increase volatility | Minimal (dissolution in mobile phase) |
| Matrix Effects | High (ion suppression) | Low | Moderate (ion suppression or enhancement) |
| Structural Information | Basic (MS spectra) | Rich (fragmentation patterns) | Rich (MS/MS fragmentation) |
Experimental Protocols
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v with 0.1% formic acid).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Analysis: Acquire mass spectra in positive ion mode over a mass range of m/z 50-300. Key instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Derivatization: To increase volatility, the primary amine group can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
To a dried sample of the hydrochloride salt, add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the derivatized sample in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
-
LC Separation:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan for qualitative analysis or SRM/MRM for quantitative analysis, monitoring the transition of the precursor ion to its major product ions.
-
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps in GC-MS and LC-MS analysis.
Assessing the Stereochemistry of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride Derivatives: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of characterizing chiral molecules such as 1-Amino-3,3-dimethylbutan-2-one hydrochloride and its derivatives. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. This guide provides a comparative overview of key analytical techniques for assessing the stereochemistry of these α-amino ketones, complete with supporting experimental data from analogous compounds and detailed methodologies.
Introduction to Stereochemical Analysis
1-Amino-3,3-dimethylbutan-2-one, also known as aminopinacolone, possesses a chiral center at the carbon bearing the amino group, making it exist as a pair of enantiomers. The hydrochloride salt form is common for improving stability and solubility. Derivatives of this compound are of interest in medicinal chemistry, necessitating robust methods for enantiomeric separation and absolute configuration determination. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, X-ray crystallography, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative enantiomeric excess (%ee) determination, absolute configuration assignment, or high-throughput screening. Below is a comparative summary of the most effective techniques.
Data Presentation: Performance of Analytical Methods
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for N-Fmoc/Boc Amino Acid Derivatives
| Analyte (N-protected) | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R/S) (min) | Separation Factor (α) | Resolution (Rs) |
| N-Fmoc-Alanine | CHIRALPAK IC | Hexane/Ethanol/TFA (80/20/0.1) | 7.8 / 9.5 | 1.25 | 3.5 |
| N-Boc-Valine | CHIRALPAK IA | Hexane/Isopropanol (90/10) | 10.2 / 12.1 | 1.19 | 2.8 |
| N-Fmoc-Phenylalanine | CHIRALPAK IA | Hexane/Ethanol/TFA (70/30/0.1) | 6.5 / 8.9 | 1.42 | 5.1 |
| N-Boc-tert-Leucine | CHIRALPAK IC | Hexane/Isopropanol (95/5) | 11.5 / 13.8 | 1.20 | 3.1 |
Data is representative and compiled from typical chiral HPLC separations of N-protected amino acids.
Table 2: ¹H-NMR Data for Enantiodiscrimination of N-3,5-Dinitrobenzoyl (DNB) Amino Acids using a Chiral Solvating Agent (CSA)
| Analyte (N-DNB) | Chiral Solvating Agent (CSA) | Analyte Proton | Chemical Shift (δ) of Diastereomeric Complexes (ppm) | Δδ (ppm) |
| Alanine | (R,R)-BTDA | α-CH | 4.85 / 4.78 | 0.07 |
| Valine | (R,R)-BTDA | α-CH | 4.62 / 4.55 | 0.07 |
| Phenylalanine | (R,R)-BTDA | α-CH | 5.21 / 5.12 | 0.09 |
| tert-Leucine | (R,R)-BTDA | α-CH | 4.50 / 4.44 | 0.06 |
Representative data illustrating the chemical shift non-equivalence (Δδ) induced by a chiral solvating agent. (R,R)-BTDA is a bis-thiourea based CSA.
Table 3: X-ray Crystallographic Data for Boc-Protected Amino Acids
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Boc-L-Alanine | Orthorhombic | P2₁2₁2₁ | 8.833 | 10.339 | 11.289 | 90 |
| Boc-L-Valine | Monoclinic | P2₁ | 6.136 | 14.130 | 7.824 | 109.99 |
| Boc-L-Leucine | Monoclinic | P2₁ | 5.981 | 15.892 | 7.791 | 109.34 |
Data obtained from the Crystallography Open Database and published research, showcasing the solid-state structural parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stereochemical assessments.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric excess.
-
Instrumentation : A standard HPLC system equipped with a UV detector and a chiral column (e.g., polysaccharide-based CHIRALPAK® or CHIRALCEL®).
-
Sample Preparation : Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. If the amine is unprotected, derivatization with a UV-active group (e.g., FMOC-Cl or Boc-anhydride) may be necessary to enhance detection and improve chiral recognition.
-
Chromatographic Conditions :
-
Column : CHIRALPAK IC (amylose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase : A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape. A typical starting condition is Hexane/Isopropanol (90:10 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Temperature : 25 °C.
-
-
Data Analysis : The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent can be used to determine enantiomeric excess by inducing chemical shift differences between the enantiomers.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Prepare a solution of the racemic or enantiomerically enriched this compound derivative in a deuterated solvent (e.g., CDCl₃).
-
Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral acid like Mosher's acid). For amino ketones, derivatization to an amide or carbamate can enhance the interaction with the CSA.
-
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis : Identify a well-resolved proton signal (e.g., the α-proton or a proton on a substituent) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA. The enantiomeric excess can be determined by integrating these two signals.
Protocol 3: Single-Crystal X-ray Diffraction
X-ray crystallography provides the unambiguous absolute configuration of a chiral molecule, provided that suitable single crystals can be grown.
-
Crystallization : Grow single crystals of an enantiomerically pure derivative of 1-Amino-3,3-dimethylbutan-2-one. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The hydrochloride salt itself may be suitable for crystallization.
-
Data Collection : Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement : Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
Protocol 4: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light and is a powerful technique for determining the absolute configuration of chiral molecules in solution.
-
Instrumentation : A VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.
-
Sample Preparation : Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good IR absorbance (typically 0.05-0.1 M).
-
Data Acquisition : Record the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Data Analysis : Compare the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). The absolute configuration is assigned by matching the sign and intensity patterns of the experimental and calculated spectra. Theoretical calculations are typically performed using density functional theory (DFT).
Visualizations
Experimental Workflow for Stereochemical Assessment
Caption: A general workflow for the synthesis and stereochemical analysis of chiral compounds.
Logical Relationships of Analytical Techniques
Caption: Logical connections between analytical questions and the information provided by each technique.
Conclusion
The stereochemical assessment of this compound derivatives can be effectively achieved through a combination of chromatographic and spectroscopic techniques. Chiral HPLC is the method of choice for routine, quantitative determination of enantiomeric excess due to its robustness and high throughput. NMR with chiral solvating agents offers a convenient alternative for %ee determination without the need for a chiral stationary phase. For the unambiguous assignment of absolute configuration, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be obtained. Vibrational Circular Dichroism serves as a powerful tool for determining the absolute configuration of molecules in the solution state, which is often more relevant to their biological activity. The choice of method will ultimately be guided by the specific research question, available instrumentation, and the physical properties of the compound .
Safety Operating Guide
Navigating the Safe Disposal of 1-Amino-3,3-dimethylbutan-2-one hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, ensuring the protection of both laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information on personal protective equipment (PPE), handling procedures, and first-aid measures.[1] Always handle this compound in a well-ventilated area, wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid the generation of dust and prevent contact with skin and eyes.
Hazard Identification:
-
Hazard Statements:
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 33119-72-1[2][3][4] |
| Molecular Formula | C₆H₁₄ClNO[2][3][4] |
| Molecular Weight | 151.63 g/mol [3][4] |
| Physical Form | White to Yellow Solid[2] |
| Storage Temperature | Inert atmosphere, room temperature[2][3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5] State and local regulations may have additional, more stringent requirements.[5]
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous Waste: Based on its hazard profile, this compound should be treated as hazardous chemical waste.
-
Segregate at the Source: To prevent dangerous reactions, never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Halogenated Waste Stream: As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste. Many institutions mandate the separation of halogenated and non-halogenated waste.[1]
-
Avoid Incompatibilities: Store this waste separately from strong oxidizing agents, strong acids, and strong bases.[6]
Step 2: Waste Collection and Labeling
-
Use a Compatible Container: Collect all waste, including the pure compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads), in a designated, compatible, and leak-proof container.
-
Proper Labeling: The container must be clearly and securely labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
-
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) or central hazardous waste storage area.
-
Safe Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
Step 4: Professional Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required documentation for waste transfer is completed accurately. Hazardous waste is tracked from "cradle-to-grave" using a manifest system to ensure it reaches an approved treatment, storage, and disposal facility (TSDF).[7]
In Case of a Spill:
-
Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it into the designated hazardous waste container.[6]
-
Clean the spill area thoroughly.
-
Report all spills to your laboratory supervisor and EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 33119-72-1 [sigmaaldrich.com]
- 3. 33119-72-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 1-Amino-3,3-dimethylbutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS No. 33119-72-1), ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene). Thicker gloves generally offer better protection.[2][3] | Prevents skin contact and irritation.[1] Powder-free gloves are recommended to avoid absorption of hazardous materials.[4] |
| Eye and Face Protection | Safety goggles and a face shield.[2][3] | Provides a barrier against splashes that can cause serious eye irritation.[1] Standard eyeglasses are insufficient.[2] |
| Body Protection | Disposable, long-sleeved gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[3] | Protects against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | An N95 or higher-rated respirator should be used, especially when handling the solid form where dust may be generated.[2][4] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the work area.[4] |
| Head and Hair Covering | Disposable head and hair covers. | Reduces the risk of contamination of the work area and protects the head and hair from splashes.[4] |
Logical Workflow for Donning and Doffing PPE
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintaining the chemical's stability and preventing accidental exposure.
Step-by-Step Handling Protocol
-
Preparation : Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[5]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer :
-
Handle the solid material carefully to avoid generating dust.[5]
-
Use a dedicated, clean spatula and weighing vessel.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Spill Management :
-
In case of a spill, immediately alert others in the vicinity.
-
Use an appropriate absorbent material for cleanup.
-
All cleanup materials must be treated as hazardous waste and disposed of accordingly.[5]
-
Storage Requirements
| Parameter | Guideline | Rationale |
| Temperature | Room temperature. | To maintain chemical stability. |
| Atmosphere | Inert atmosphere. | To prevent degradation from reactive atmospheric components. |
| Container | Tightly sealed, properly labeled container. | To prevent contamination and ensure clear identification. |
| Location | A designated, secure chemical storage area away from incompatible materials. | To prevent accidental reactions and unauthorized access. |
Disposal Plan
As a hydrochloride salt, this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.[5]
Waste Disposal Workflow
References
- 1. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
